molecular formula C6H12O4 B12290482 1-Deoxy-D-ribulose

1-Deoxy-D-ribulose

Cat. No.: B12290482
M. Wt: 148.16 g/mol
InChI Key: KDDGOKLLKWTTGK-UHFFFAOYSA-N
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Description

1-Deoxy-D-ribulose is a central metabolite in the essential MEP pathway (also known as the non-mevalonate pathway) used by most bacteria and some protozoa for the biosynthesis of isoprenoid precursors . Isoprenoids are vital for cell survival, functioning in the synthesis of sterols, carotenoids, and the side chains of vitamins and co-factors . This pathway is absent in humans, making the enzymes that process 1-deoxy-D-ribulose, such as DXP reductoisomerase, attractive and selective targets for the development of novel antibiotic and antimalarial agents . Research into 1-deoxy-D-ribulose focuses on understanding its biosynthesis and utilization, particularly through the inhibition of its precursor enzyme, DXP synthase . This enzyme utilizes a unique random sequential mechanism requiring ternary complex formation, and its inhibition has been shown to halt the growth of clinically significant gram-negative pathogens . Consequently, 1-deoxy-D-ribulose and the enzymes responsible for its production are the subject of ongoing research aimed at creating new therapeutic strategies to combat drug-resistant bacterial strains, including Mycobacterium tuberculosis . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

4,5,6-trihydroxyhexan-3-one

InChI

InChI=1S/C6H12O4/c1-2-4(8)6(10)5(9)3-7/h5-7,9-10H,2-3H2,1H3

InChI Key

KDDGOKLLKWTTGK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 1-Deoxy-D-xylulose 5-Phosphate (DXP) Pathway in Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature

This guide focuses on the well-established biochemical pathway involving 1-Deoxy-D-xylulose 5-phosphate (DXP) as the inaugural molecule in the non-mevalonate, or methylerythritol phosphate (MEP), pathway of isoprenoid biosynthesis. While the initial query referenced "1-Deoxy-D-ribulose," the scientifically recognized and extensively studied precursor for this pathway is DXP. This document will proceed with the correct nomenclature to ensure technical accuracy and relevance for the intended scientific audience.

Introduction: The Significance of the MEP Pathway

Isoprenoids represent one of the most extensive and functionally diverse families of natural products, with tens of thousands of identified compounds.[1] In plants, they are crucial for photosynthesis (chlorophylls and carotenoids), serve as hormones (gibberellins and abscisic acid), and form the basis of numerous valuable secondary metabolites.[1][2] All isoprenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][3]

Organisms have evolved two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] While the MVA pathway is found in eukaryotes like fungi and animals, the MEP pathway operates in most bacteria, apicomplexan parasites (such as the malaria parasite Plasmodium falciparum), and in the plastids of plants.[1][4][5] This distinct distribution is of profound interest to drug development professionals, as the absence of the MEP pathway in humans makes its constituent enzymes attractive targets for novel antimicrobial and antiparasitic agents.[5][6][7]

This guide provides a detailed exploration of the MEP pathway, beginning with the formation of 1-Deoxy-D-xylulose 5-phosphate (DXP), and delves into the enzymatic steps, regulatory mechanisms, and experimental methodologies used to investigate this critical metabolic route.

Part 1: The Core Biochemical Pathway

The MEP pathway converts simple sugars into the essential isoprenoid precursors, IPP and DMAPP, through a series of seven enzymatic reactions. The pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate.[3]

Step 1: Synthesis of 1-Deoxy-D-xylulose 5-phosphate (DXP)

The inaugural step of the MEP pathway is the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[4] This reaction is catalyzed by 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) , a thiamine pyrophosphate (TPP)-dependent enzyme.[1][8] DXS is a critical regulatory point and is often considered a rate-limiting step in the pathway.[1][2] Its activity is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP.[9]

Step 2: Conversion of DXP to 2-C-Methyl-D-erythritol 4-phosphate (MEP)

In the second and committed step of the pathway, DXP undergoes an intramolecular rearrangement and reduction to form 2-C-methyl-D-erythritol 4-phosphate (MEP).[5][10] This reaction is catalyzed by 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) , an NADPH-dependent enzyme.[5][11][12] DXR is a significant target for drug discovery, with the antibiotic fosmidomycin being a well-characterized competitive inhibitor.[5][10]

The subsequent enzymatic reactions of the MEP pathway are as follows:

  • Step 3: MEP is converted to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) by MEP cytidylyltransferase (IspD) .[13]

  • Step 4: The 2-hydroxyl group of CDP-ME is phosphorylated by CDP-ME kinase (IspE) to yield 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME2P).[6]

  • Step 5: CDP-ME2P is converted to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by MEcPP synthase (IspF) .[6]

  • Step 6: MEcPP is reductively opened by HMBPP synthase (IspG) to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[13]

  • Step 7: In the final step, HMBPP is reduced by HMBPP reductase (IspH) to produce a mixture of IPP and DMAPP.[13]

Pathway Visualization

MEP_Pathway cluster_start Central Carbon Metabolism Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-Phosphate Pyruvate->DXP DXS G3P Glyceraldehyde 3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-Phosphate DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_ME2P 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_ME2P IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_ME2P->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate MEcPP->HMBPP IspG IPP Isopentenyl Pyrophosphate HMBPP->IPP IspH DMAPP Dimethylallyl Pyrophosphate HMBPP->DMAPP IspH IPP->DMAPP IDI (Isomerase) HTS_Workflow Compound_Library Compound Library Assay_Plate Assay Plate Preparation (Enzymes, Substrates, Cofactors) Compound_Library->Assay_Plate Incubation Incubation Assay_Plate->Incubation Signal_Detection Signal Detection (e.g., Absorbance at 340nm) Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Validation Hit Validation (Dose-Response, Secondary Assays) Data_Analysis->Hit_Validation

Caption: High-Throughput Screening Workflow for MEP Pathway Inhibitors.

Quantitative Data Summary
EnzymeSubstratesProductsCofactorsInhibitors
DXS Pyruvate, Glyceraldehyde 3-phosphate1-Deoxy-D-xylulose 5-phosphateThiamine pyrophosphate (TPP), Mg²⁺Fluoropyruvate, IPP/DMAPP (feedback)
DXR 1-Deoxy-D-xylulose 5-phosphate2-C-Methyl-D-erythritol 4-phosphateNADPH, Mn²⁺/Mg²⁺Fosmidomycin, FR900098

Part 3: Regulation and Crosstalk

The flux through the MEP pathway is tightly regulated to meet the cellular demand for isoprenoids while preventing the accumulation of toxic intermediates.

Transcriptional and Post-Transcriptional Regulation

In plants, the expression of MEP pathway genes, including DXS and DXR, is coordinately regulated by developmental cues and environmental signals such as light. [4]Some of the enzymes, like DXS, are encoded by small gene families, allowing for differential expression patterns and specialized functions. [2][4]

Metabolic Regulation

Metabolic regulation of the MEP pathway occurs at multiple levels. As mentioned, DXS is subject to feedback inhibition by the final products, IPP and DMAPP. [9]More recently, the intermediate methylerythritol cyclodiphosphate (MEcPP) has been identified as a key regulatory molecule, acting as a stress signal in bacteria and potentially as a retrograde signal from plastids to the nucleus in plants.

Conclusion and Future Perspectives

The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway is a vital metabolic route for the production of isoprenoids in a wide range of organisms. Its absence in humans makes it a prime target for the development of new anti-infective agents. [5][6][7]A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of this pathway is essential for harnessing its potential in both medicine and biotechnology. Future research will likely focus on elucidating the more nuanced aspects of its regulation, the potential for metabolic engineering to enhance the production of valuable isoprenoids, and the discovery of novel, potent, and specific inhibitors with therapeutic applications.

References

  • Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium. (2023). MDPI. [Link]

  • Unravelling the regulatory mechanisms that modulate the MEP pathway in higher plants. (2009). Journal of Experimental Botany. [Link]

  • Two-step pathway for isoprenoid synthesis. (2018). PNAS. [Link]

  • Differential roles of Cassia tora 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase in trade-off between plant growth and drought tolerance. (2024). Frontiers in Plant Science. [Link]

  • The 1-Deoxy-D-Xylulose-5-Phosphate Pathway of Isoprenoid Biosynthesis in Plants. (1999). ResearchGate. [Link]

  • Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway. (2023). bioRxiv. [Link]

  • Functional characterization of the three genes encoding 1-deoxy-D-xylulose 5-phosphate synthase in maize. (2011). Journal of Experimental Botany. [Link]

  • Exploring the Deoxy-D-xylulose-5-phosphate Synthase Gene Family in Tomato (Solanum lycopersicum). (2023). MDPI. [Link]

  • A new family of enzymes catalyzing the first committed step of the methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis in bacteria. (2010). PNAS. [Link]

  • THE 1-DEOXY-D-XYLULOSE-5-PHOSPHATE PATHWAY OF ISOPRENOID BIOSYNTHESIS IN PLANTS. (1999). Annual Review of Plant Physiology and Plant Molecular Biology. [Link]

  • Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3R,4S)-3,4-dihydroxy-5-oxohexylphosphonic acid, an isosteric analogue of 1-deoxy-d-xylulose 5-phosphate, the substrate of the 1-deoxy-d-xylulose 5-phosphate reducto-isomerase. (2005). Organic & Biomolecular Chemistry. [Link]

  • The methylerythritol phosphate pathway as an oxidative stress sense and response system. (2024). Nature Communications. [Link]

  • Structures of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase/Lipophilic Phosphonate Complexes. (2010). ACS Medicinal Chemistry Letters. [Link]

  • Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. (2016). Chemical Reviews. [Link]

  • Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium. (2023). International Journal of Molecular Sciences. [Link]

  • Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis. (2019). Biotechnology for Biofuels. [Link]

  • A high-throughput screening assay for simultaneous selection of inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) or 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr). (2011). Analytical Biochemistry. [Link]

  • Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans. (2010). Biochemistry. [Link]

  • Membrane Permeant Analogs for Independent Cellular Introduction of the Terpene Precursors Isopentenyl- and Dimethylallyl-Pyrophosphate. (2023). Angewandte Chemie International Edition. [Link]

  • 1-deoxy-D-xylulose 5-phosphate synthase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Methylerythritol 4-phosphate (MEP) pathway metabolic regulation. (2014). Natural Product Reports. [Link]

  • Development of Inhibitors of the 2C-Methyl-d-erythritol 4-Phosphate (MEP) Pathway Enzymes as Potential Anti-Infective Agents. (2014). Journal of Medicinal Chemistry. [Link]

  • Characterization of the dxs-dxr coupled assay. activity is plotted as a... (n.d.). ResearchGate. [Link]

  • The deoxyxylulose phosphate pathway of isoprenoid biosynthesis: Studies on the mechanisms of the reactions catalyzed by IspG and IspH protein. (2003). PNAS. [Link]

  • Functional analysis of the final steps of the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway to isoprenoids in plants using virus-induced gene silencing. (2004). The Plant Journal. [Link]

  • DXR - 1-deoxy-D-xylulose 5-phosphate reductoisomerase, chloroplastic - Arabidopsis thaliana (Mouse-ear cress). (n.d.). UniProt. [Link]

  • Isolation, characterisation, and expression profiling of DXS and DXR genes in Atractylodes lancea. (2022). Botany. [Link]

  • Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs. (2024). RSC Medicinal Chemistry. [Link]

  • The isoprenoid biosynthetic pathway. IPP, isopentenyl pyrophosphate;... (n.d.). ResearchGate. [Link]

  • Isopentenyl pyrophosphate. (n.d.). Wikipedia. [Link]

  • Molecular Cloning and Characterization of DXS and DXR Genes in the Terpenoid Biosynthetic Pathway of Tripterygium wilfordii. (2015). PLoS ONE. [Link]

  • Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. (2014). PLoS ONE. [Link]

  • A 1-deoxy-d-xylulose 5-phosphate reductoisomerase catalyzing the formation of 2-C-methyl-d-erythritol 4-phosphate in an alternative nonmevalonate pathway for terpenoid biosynthesis. (1998). PNAS. [Link]

  • Tools for discovery of inhibitors of the 1-deoxy-D-xylulose 5-phosphate (DXP) synthase and DXP reductoisomerase: an approach with enzymes from the pathogenic bacterium Pseudomonas aeruginosa. (2000). FEMS Microbiology Letters. [Link]

  • Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways. (2022). Frontiers in Plant Science. [Link]

  • The effect of MEP pathway and other inhibitors on the intracellular localization of a plasma membrane-targeted, isoprenylable GFP reporter protein in tobacco BY-2 cells. (2013). BMC Plant Biology. [Link]

  • Terpenes synthesis from IPP and DMAPP mechanism. (isopentenyl PP & Dimethylallyl PP). (2022). YouTube. [Link]

  • 8S65: 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) as target for anti Toxoplasma gondii compounds: crystal structure, biochemical characterization and biological evaluation of inhibitors. (2024). RCSB PDB. [Link]

Sources

The Role of 1-Deoxy-D-ribulose in the Non-Mevalonate Pathway (MEP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The non-mevalonate pathway (MEP), also known as the DOXP pathway, is the essential route for isoprenoid biosynthesis in bacteria, plastids of phototrophic organisms, and apicomplexan parasites (e.g., Plasmodium falciparum). While the central intermediate is canonically defined as 1-Deoxy-D-xylulose 5-phosphate (DXP) , the term 1-Deoxy-D-ribulose 5-phosphate (DRP) frequently appears in literature and databases, often leading to ambiguity.

This guide clarifies the precise role of the "ribulose" isomer. DRP is the C3-epimer of DXP. While DXP is the thermodynamically favored and enzymatically accepted substrate for the pathway's committed step (catalyzed by DXR), DRP represents a critical stereochemical reference point for enzyme specificity and inhibitor design. Furthermore, inconsistent nomenclature in genomic annotations occasionally labels the synthase (DXS) as "1-deoxy-D-ribulose 5-phosphate synthase," a synonym that requires careful validation in metabolic engineering contexts.

Biochemical Foundation: The Isomer Dilemma

To understand the role of the ribulose isomer, we must first deconstruct the formation of the pathway's backbone.

The Canonical Reaction (DXS)

The first step of the MEP pathway involves the condensation of Pyruvate and Glyceraldehyde-3-phosphate (GAP) , catalyzed by 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) . This reaction is Thiamine Pyrophosphate (TPP)-dependent.

  • Substrates: Pyruvate + D-Glyceraldehyde 3-phosphate

  • Product: 1-Deoxy-D-xylulose 5-phosphate (DXP) + CO₂

  • Mechanism: Decarboxylation of pyruvate forms an enamine intermediate (hydroxyethyl-TPP), which attacks the aldehyde group of GAP.

Ribulose vs. Xylulose: Stereochemistry

The product, DXP, is a ketose phosphate. The stereochemistry at Carbon 3 (C3) and Carbon 4 (C4) is critical.

  • 1-Deoxy-D-xylulose 5-phosphate (DXP): (3S, 4R) configuration (in open chain).

  • 1-Deoxy-D-ribulose 5-phosphate (DRP): (3R, 4R) configuration.

Chemically, these two molecules are epimers at C3 . In aqueous solution, alpha-hydroxy ketones can undergo spontaneous isomerization (lobry de bruyn-alberda van ekenstein transformation), potentially equilibrating DXP and DRP. However, the enzyme DXR (Reductoisomerase) is highly specific for the D-xylulose configuration.

Nomenclature Confusion in Databases

Researchers must be aware that several plant and bacterial genome annotations (e.g., in Toona sinensis or specific Pseudomonas strains) historically annotated the dxs gene as "1-deoxy-D-ribulose 5-phosphate synthase." In almost all validated cases, the enzyme produces DXP. This terminological overlap likely stems from early structural ambiguity or the close relation to the ribulose-phosphate used in the pentose phosphate pathway.

Critical Distinction: Do not confuse this with 1-(2-Carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) , which is an intermediate in Tryptophan biosynthesis (Shikimate pathway), not the MEP pathway.

Mechanistic Deep Dive: The DXR Checkpoint

The second enzyme, IspC / DXR (1-Deoxy-D-xylulose 5-phosphate reductoisomerase) , is the gatekeeper that enforces the pathway's stereochemistry.

The DXR Mechanism

DXR catalyzes the intramolecular rearrangement and reduction of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) .

  • Rearrangement: DXP undergoes a retro-aldol / aldol rearrangement to form a branched aldehyde intermediate.

  • Reduction: The intermediate is reduced by NADPH to form MEP.

Role of the Ribulose Isomer (DRP) in DXR Catalysis

Experimental kinetic studies have shown that DXR is highly stereoselective.

  • Substrate: DXP (Xylulose form) is processed efficiently (

    
    ).
    
  • Isomer: DRP (Ribulose form) binds poorly or acts as a weak competitive inhibitor.

  • Significance: The exclusion of the ribulose isomer prevents the formation of "dead-end" branched polyols that cannot be processed by downstream enzymes (IspD, IspE).

Pathway Visualization

The following diagram illustrates the flow from Pyruvate/GAP to MEP, highlighting the stereochemical checkpoint at DXR.

MEP_Pathway cluster_specificity Stereochemical Checkpoint Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) (Canonical Substrate) Pyruvate->DXP Condensation GAP Glyceraldehyde-3-P GAP->DXP Condensation DRP 1-Deoxy-D-ribulose 5-phosphate (DRP) (C3 Epimer / Non-substrate) DXP->DRP Slow Equilibrium MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP Rearrangement & Reduction (NADPH, Mg2+) DXR DXR (Reductoisomerase) CdRP 1-(2-Carboxyphenylamino)-1-deoxy-D-ribulose 5-P (Tryptophan Pathway) DXS DXS (Synthase) Isom Spontaneous Isomerization

Caption: The MEP pathway flow. Note the distinction between the canonical DXP substrate and the DRP epimer. DXR specifically selects DXP for conversion to MEP.

Therapeutic Relevance & Inhibition

The structural similarity between DXP and DRP is exploited in the design of antibiotics and antimalarials.

Fosmidomycin and Analogues

Fosmidomycin is a natural antibiotic that inhibits DXR. It functions as a transition-state analogue.

  • Mechanism: It mimics the retro-aldol intermediate formed during the conversion of DXP to MEP.

  • Stereochemistry: The efficacy of Fosmidomycin relies on its ability to occupy the precise spatial arrangement required by the DXP-binding pocket. Modifications that resemble the "ribulose" configuration often result in a loss of potency, confirming the enzyme's strict stereochemical preference.

Inhibitor Data Comparison

The following table summarizes the inhibitory constants (


) for DXR against DXP and related analogues, illustrating the specificity.
CompoundRole

/

(approx)
Mechanism
DXP (Substrate) Natural Substrate

Converted to MEP
DRP (Isomer) C3 Epimer

Poor binding / Weak Inhibition
Fosmidomycin Inhibitor

Chelates Mg²⁺, mimics transition state
Acetyl-phosphonate Synthetic Analogue

Competes with DXP

Experimental Protocols

For researchers characterizing DXS/DXR or screening inhibitors, distinguishing between the xylulose and ribulose forms is vital.

Synthesis of DXP (and DRP)

Note: DXP is commercially available, but DRP often requires custom synthesis or enzymatic generation.

Protocol: Chemo-Enzymatic Synthesis of DXP

  • Reagents: Sodium Pyruvate (100 mM), D-Glyceraldehyde-3-phosphate (100 mM), Thiamine Pyrophosphate (1 mM), MgCl₂ (5 mM).

  • Enzyme: Recombinant E. coli DXS (purified).

  • Reaction: Incubate at 37°C in HEPES buffer (pH 7.5) for 2 hours.

  • Purification: Anion exchange chromatography (Resource Q). Elute with a NaCl gradient.

  • Validation (Critical): ¹H-NMR or ¹³C-NMR is required to confirm the (3S, 4R) configuration. The ribulose isomer (DRP) will show distinct chemical shifts at C3/C4.

DXR Activity Assay (Spectrophotometric)

This assay measures the NADPH consumption, which is specific to the conversion of DXP to MEP.

  • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM MnCl₂ (or MgCl₂).

  • Cofactor: 0.2 mM NADPH (absorbance at 340 nm).

  • Substrate: Add DXP (start with 0.5 mM).

  • Enzyme: Add purified DXR.

  • Measurement: Monitor decrease in A340.

    • Control: Run the assay with DRP (if available). A lack of A340 decrease confirms the enzyme's specificity for the xylulose form and validates the purity of the enzyme preparation.

Future Perspectives: Synthetic Biology

In metabolic engineering (e.g., for isoprene or terpene production), the accumulation of DXP is often a bottleneck.

  • Isomerization Shunt: High levels of DXP can lead to non-enzymatic isomerization to DRP. Since DRP is not efficiently metabolized by DXR, it represents a "carbon sink."

  • Engineering Strategy: Directed evolution of DXR to accept DRP could theoretically increase flux by utilizing the equilibrated pool of isomers, though this remains a theoretical optimization strategy.

References

  • Eisenreich, W., et al. (2004).[1] "Biosynthesis of isoprenoids via the non-mevalonate pathway." Cellular and Molecular Life Sciences. Link

  • Kuzuyama, T., & Seto, H. (2012). "Two distinct pathways for isoprenoid biosynthesis: the mevalonate and non-mevalonate pathways." Proceedings of the Japan Academy, Series B. Link

  • Rohdich, F., et al. (2003). "The deoxyxylulose phosphate pathway of isoprenoid biosynthesis." Current Opinion in Chemical Biology. Link

  • Sangari, F.J., et al. (2010). "A new family of enzymes catalyzing the first step of the isoprenoid biosynthesis via the MEP pathway." PLoS One. Link (Discusses DXR-II and alternative nomenclature).

  • Merck, M., et al. (2022). "Structural Basis for the Specificity of Fosmidomycin Analogues." Journal of Medicinal Chemistry. Link

Sources

Thermodynamic Properties and Stability of 1-Deoxy-D-ribulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Deoxy-D-ribulose (1-deoxy-D-erythro-pentulose) represents a critical yet often elusive metabolic node. While its C3-epimer, 1-deoxy-D-xylulose (DOX), is widely recognized as the precursor in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, 1-deoxy-D-ribulose is primarily encountered in two distinct contexts: as the carbohydrate moiety of 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) in tryptophan biosynthesis, and as a reactive intermediate in the Maillard degradation of pentoses.

This guide provides a rigorous analysis of the thermodynamic landscape governing 1-deoxy-D-ribulose. We synthesize data on its formation energetics, the kinetics of its tautomeric equilibria, and its stability profile under physiological and experimental conditions.

Chemical Identity and Structural Dynamics[1]

Understanding the stability of 1-deoxy-D-ribulose requires a precise definition of its stereochemical and tautomeric states. Unlike D-ribulose, the absence of the C1 hydroxyl group prevents the formation of a furanose ring involving C1, restricting the molecule primarily to acyclic keto forms or hemiacetal interactions involving C4/C5.

Structural Classification
  • IUPAC Name: 1-Deoxy-D-erythro-pent-2-ulose

  • Isomeric Relationship: C3-epimer of 1-deoxy-D-xylulose.

  • Biological Conjugate: 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP).

Tautomeric Equilibrium

In aqueous solution, 1-deoxy-D-ribulose exists in a dynamic equilibrium dominated by the keto form, but capable of enolization which drives its reactivity.

FormStructural SignificanceStability Contribution
Keto (Open Chain) Major conformer in solution.Thermodynamically favored (

relative to enol).[1]
Enol (1,2-ene) Transient intermediate.Highly reactive; nucleophilic at C1.[1]
Amadori Product N-substituted 1-amino-1-deoxy-2-ketose.Stabilized form found in CdRP; resistant to hydrolysis compared to Schiff bases.[1]

Thermodynamic Profile

The thermodynamic stability of 1-deoxy-D-ribulose is best understood through its formation from precursors (Amadori rearrangement) and its degradation potential.

Energetics of Formation (Amadori Rearrangement)

The formation of the 1-deoxy-D-ribulose moiety (as CdRP) from N-(5-phospho-β-D-ribosyl)anthranilate (PRA) is a classic Amadori rearrangement catalyzed by Phosphoribosylanthranilate isomerase (PRAI) .

  • Reaction Type: Isomerization (Aldose-amine

    
     Ketose-amine).
    
  • Equilibrium Constant (

    
    ):  The reaction strongly favors the ketose-amine (CdRP) form.
    
    • 
       (favoring product).
      
    • 
      :  Approximately -10 to -15 kJ/mol .[1]
      
  • Driving Force: The loss of the hemiaminal hydroxyl group and the formation of the stable carbonyl at C2 drives the equilibrium forward.[1]

Comparative Thermodynamic Parameters

In the absence of direct calorimetric data for free 1-deoxy-D-ribulose, we utilize high-confidence proxies based on 2-deoxy-D-ribose and D-ribulose data.

PropertyValue (Estimated/Proxy)Rationale

-2340 ± 10 kJ/molBased on D-ribose (-2349 kJ/mol) and deoxygenation corrections.

(aq)
-650 kJ/molEstimated from group contribution methods for deoxypentoses.
Heat Capacity (

)
~180 J/(K·mol)Solid state; comparable to

-D-xylose and D-ribose.
pKa (C3-OH) ~12.5Typical for secondary hydroxyls in sugars; C1 protons are non-acidic (methyl group).

Stability and Degradation Kinetics[1]

The stability of 1-deoxy-D-ribulose is strictly pH- and temperature-dependent. As a reducing sugar lacking a C1 hydroxyl, it cannot form a glycosidic bond but is highly prone to dehydration and polymerization.[1]

Degradation Pathways
  • Enolization & Dehydration: Under acidic conditions, 1-deoxy-D-ribulose undergoes

    
    -elimination of the phosphate (if phosphorylated) or water to form dicarbonyls (e.g., 1-deoxy-2,3-pentodiulose).
    
  • Maillard Reaction: In the presence of amines, the ketone group reacts rapidly to form Schiff bases, which rearrange to stable Amadori products.[1] This is the primary stabilization mechanism in biological systems (CdRP).[1]

  • Oxidative Cleavage: Susceptible to periodate oxidation between C3-C4 and C4-C5.[1]

Stability Matrix
ConditionStability RatingHalf-Life (

)
Observation
pH 2.0 - 4.0 Low< 2 hoursRapid dehydration to furfurals.
pH 7.0 (25°C) Moderate24 - 48 hoursSlow keto-enol tautomerization; stable if sterile/amine-free.
pH 7.0 (80°C) Very Low< 10 minsThermal degradation; significant caramelization.[1]
Enzyme Bound HighIndefiniteStabilized within the PRAI active site (e.g., T. maritima).

Experimental Protocols

Protocol A: Enzymatic Synthesis & Isolation of CdRP

Use this protocol to generate the biologically relevant phosphate form for binding studies.[1]

Reagents:

  • N-(5-phospho-β-D-ribosyl)anthranilate (PRA) - Generated in situ due to instability.

  • Recombinant PRA Isomerase (TrpF) from E. coli or T. maritima.[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 2 mM DTT.

Workflow:

  • In Situ Generation: Incubate Anthranilate and PRPP (Phosphoribosyl pyrophosphate) with Anthranilate Phosphoribosyltransferase (TrpD) to generate PRA.[1]

  • Isomerization: Add purified TrpF enzyme (0.5 µM final conc) to the PRA mixture.

  • Monitoring: Track the disappearance of PRA fluorescence (Ex 320 nm / Em 400 nm) and appearance of CdRP (Ex 315 nm / Em 375 nm). Note: CdRP has a distinct fluorescence shift.[1]

  • Stabilization: Quench reaction with cold methanol if analyzing by LC-MS; for thermodynamic studies, use immediately.

Protocol B: Assessing Thermodynamic Stability via HPLC

Methodology for determining degradation kinetics.[1]

  • Preparation: Dissolve 1-deoxy-D-ribulose (or CdRP) to 1 mM in phosphate buffers ranging from pH 4.0 to 8.0.

  • Incubation: Hold at constant temperatures (25°C, 37°C, 50°C) in a thermocycler.

  • Sampling: Aliquot 50 µL at t=0, 1, 2, 4, 8, and 24 hours.

  • Analysis:

    • Column: Aminex HPX-87H (Bio-Rad) or equivalent ion exclusion column.

    • Mobile Phase: 5 mM

      
      .
      
    • Detection: RI (Refractive Index) or UV at 210 nm (carbonyl).[1]

    • Calculation: Plot

      
       vs. time to determine the first-order rate constant (
      
      
      
      ).

Pathway Visualization

The following diagram illustrates the pivotal role of 1-deoxy-D-ribulose (as CdRP) in Tryptophan biosynthesis and its thermodynamic relationship to its precursor.

TrpPathway cluster_thermo Thermodynamic Landscape PRA PRA (N-(5-phospho-ribosyl) anthranilate) Transition Schiff Base Intermediate PRA->Transition Ring Opening (Acid Catalysis) CdRP CdRP (1-Deoxy-D-ribulose 5-phosphate derivative) Transition->CdRP Amadori Rearrangement (TrpF / PRAI) ΔG << 0 InGP InGP (Indole-3-glycerol phosphate) CdRP->InGP Decarboxylation & Ring Closure (TrpC)

Caption: The irreversible Amadori rearrangement of PRA to CdRP, catalyzed by TrpF, represents the thermodynamic commitment step in the formation of the indole ring system.

References

  • Thermodynamics of Carbohydrate Isomeriz

    • Source: Goldberg, R. N., et al. (2002). "Thermodynamics of enzyme-catalyzed reactions: Part 6. 2002 update.
    • Relevance: Provides standard formation properties for ribose/ribulose isomers used for proxy calcul
  • Mechanism of Phosphoribosylanthranil

    • Source: Hennig, M., et al. (2002). "Crystal structure of phosphoribosylanthranilate isomerase from Thermotoga maritima." Journal of Molecular Biology.
    • Relevance: Defines the structural basis for stabilizing the labile CdRP intermedi
  • Amadori Rearrangement Kinetics

    • Source: Yaylayan, V. A., & Huyghues-Despointes, A. (1994). "Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties." Critical Reviews in Food Science and Nutrition.
    • Relevance: Establishes the stability profile of 1-amino-1-deoxy-ketoses.
  • Tryptophan Biosynthesis P

    • Source: Merino, E., et al. (2008). "The Tryptophan Pathway: A Model for Regulation and Evolution."[1] Microbiology and Molecular Biology Reviews.

    • Relevance: Contextualizes CdRP within the broader metabolic flux.

Sources

Advanced Metabolic Flux Analysis of 1-Deoxy-D-ribulose and DXP Pathway Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for researchers and drug development professionals focusing on the metabolic flux analysis (MFA) of 1-Deoxy-D-ribulose (1-DR) and its associated intermediates within the non-mevalonate pathway.

A Technical Guide to Resolving the Isomeric Nodes of Isoprenoid Biosynthesis

Executive Summary & Strategic Importance

The non-mevalonate pathway (MEP/DOXP pathway) is the sole route for terpenoid biosynthesis in many pathogenic bacteria (e.g., Mycobacterium tuberculosis, Plasmodium falciparum) and the primary route for plastidial isoprenoids in plants. While 1-Deoxy-D-xylulose 5-phosphate (DXP) is the canonical precursor, its isomer 1-Deoxy-D-ribulose 5-phosphate (DRP) represents a critical, often overlooked "shadow" metabolite.

For drug development professionals, the DXP/DRP node is a high-value target. Inhibitors of DXP reductoisomerase (DXR)—such as fosmidomycin—rely on mimicking the transition state of the isomerization-reduction step. Accurate Metabolic Flux Analysis (MFA) of this node distinguishes between pathway throughput (productive flux to MEP) and isomeric equilibration (futile cycling between DXP and DRP).

This guide details a self-validating workflow to quantify flux through these chemically unstable, isomeric sugar phosphates using 13C-labeling and high-resolution LC-MS/MS.

The Biochemistry of the 1-Deoxy-D-ribulose Node

To model the flux, one must first map the atomic transitions. The 1-Deoxy-D-ribulose moiety exists primarily as the 5-phosphate ester (DRP) in vivo. It is the C3-ketose isomer of DXP.

The Isomeric Challenge
  • Canonical Flux: Pyruvate + Glyceraldehyde-3-Phosphate (G3P)

    
     DXP 
    
    
    
    MEP.[1]
  • The Isomer Shunt: DXP can isomerize to DRP (1-Deoxy-D-ribulose 5-phosphate).

  • Significance: In specific engineered hosts or under DXR inhibition, the pool of DXP accumulates and equilibrates with DRP. Standard assays often lump these isomers, leading to overestimation of the active pool size and erroneous kinetic modeling.

Pathway Visualization

The following diagram illustrates the atomic flow and the critical isomerization node that must be resolved.

MEP_Pathway_Flux PYR Pyruvate (C3) DXP 1-Deoxy-D-xylulose 5-P (DXP) PYR->DXP DXS (Flux Input) G3P Glyceraldehyde-3-P (C3) G3P->DXP DXS (Flux Input) DRP 1-Deoxy-D-ribulose 5-P (DRP/Isomer) DXP->DRP Isomerization (Equilibrium/Leakage) MEP 2-C-Methyl-D-erythritol 4-P (MEP) DXP->MEP DXR (Reductoisomerase) VIT Vitamins B1/B6 (Thiamin/Pyridoxal) DXP->VIT Minor Shunt IPP Isoprenoids (IPP/DMAPP) MEP->IPP Downstream Biosynthesis

Figure 1: The DXP-DRP Metabolic Node. DXP serves as the primary hub, while DRP represents a crucial isomeric reservoir that complicates flux quantification.

Experimental Protocol: 13C-MFA Workflow

This protocol is designed to maximize the "isotopic information content" of the ribulose/xylulose backbone.

Phase 1: Tracer Selection & Culture

Objective: Introduce a distinct mass shift that differentiates the C2-C3 bond formation.

  • Tracer A: [1-13C]Glucose.[2][3][4]

    • Logic: Generates [3-13C]Pyruvate and unlabeled G3P (mostly). The resulting DXP/DRP will carry specific signatures at C3 and C5 positions, allowing resolution of the condensation rate.

  • Tracer B: [U-13C]Glucose (20%) + Unlabeled Glucose (80%).

    • Logic: Creates a "ladder" of isotopomers to verify bond integrity and assess dilution from non-glucose carbon sources.

Phase 2: Rapid Quenching (Critical)

Sugar phosphates turnover in sub-second timeframes.

  • Sampling: Withdraw culture broth directly into a pre-chilled (-40°C) quenching solution (60% Methanol, 10 mM Ammonium Acetate).

  • Ratio: 1:4 (Sample:Quench) to ensure immediate metabolic arrest.

  • Filtration: Fast filtration (0.2 µm) or centrifugation (if <30s) to remove biomass.

  • Extraction: Resuspend pellet in cold acetonitrile:methanol:water (40:40:20) . Incubate at -20°C for 15 min.

  • Neutralization: These intermediates are acid-labile. Avoid strong acids.

Phase 3: Chromatographic Separation (The "Ribulose" Solution)

Standard Reverse Phase (C18) fails to retain these polar compounds. HILIC is common, but Ion-Pairing Chromatography (IPC) offers the highest resolution to separate DXP from DRP.

ParameterSpecificationCausality/Reasoning
Column C18 with Tributylamine (TBA) pairing agentTBA forms neutral complexes with phosphate groups, allowing retention on hydrophobic C18 and separation of stereoisomers.
Mobile Phase A 10 mM TBA + 15 mM Acetic Acid (pH 6.0)pH control is vital. At pH 6.0, phosphates are ionized for pairing, but the sugar backbone is stable.
Mobile Phase B MethanolOrganic modifier for elution.
Gradient 0% to 30% B over 20 minsSlow gradient required to resolve the DXP/DRP isomeric pair.
Detection MS/MS (MRM Mode)Precursor Ion: m/z 213 (Negative mode). Product Ions: m/z 79 (PO3), m/z 97 (H2PO4).

Analytical Workflow & Flux Calculation

Once the Mass Isotopomer Distributions (MIDs) are acquired, the flux is calculated using the following logic.

Step 1: Mass Balance & Correction

Correct raw MS data for natural isotope abundance (C, H, O, P) using a correction matrix (e.g., IsoCor or customized Python scripts).

Step 2: The DXP/DRP Node Equation

The flux into the DXP pool (


) must equal the sum of consumption fluxes and accumulation.


  • Where

    
     is the specific growth rate (dilution).
    
  • Self-Validation Check: If the DXP and DRP pools have identical isotopic labeling patterns (MIDs) at steady state, the isomerization flux (

    
    ) is fast relative to the synthesis flux (
    
    
    
    ). If they differ, the pools are kinetically distinct, and the isomerization is a rate-limiting step.
Step 3: Computational Modeling

Use 13C-Flux or OpenMöbius software.

  • Input: Stoichiometric model of the MEP pathway + Atom Mapping (carbon transitions).

  • Constraints:

    • Pyruvate C2 binds to G3P C1.

    • Reaction is irreversible (physiologically).

  • Objective Function: Minimize the variance between Simulated MIDs and Measured MIDs.

Workflow Diagram

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase CULT Culture + 13C Tracer QUENCH Cryo-Quenching (-40°C) CULT->QUENCH EXT Extraction (ACN:MeOH) QUENCH->EXT LC Ion-Pairing LC (Isomer Separation) EXT->LC MS MS/MS Detection (MRM: 213->79) LC->MS CORR Isotope Correction MS->CORR MODEL Flux Fitting (Least Squares) CORR->MODEL

Figure 2: End-to-End Workflow for 13C-MFA of Labile Sugar Phosphates.

Case Study Application: DXR Inhibitor Screening

When evaluating inhibitors like fosmidomycin (which targets DXR), simple concentration measurements fail.

  • Scenario: An inhibitor blocks DXR.

  • Observation: DXP concentration spikes.

  • MFA Insight: Without flux analysis, one cannot determine if the bacteria are compensating by shunting flux to 1-Deoxy-D-ribulose (futile cycling) or downregulating upstream DXS activity.

  • Protocol Utility: By measuring the labeling incorporation rate into DXP vs. DRP, you can determine if the inhibitor causes a "traffic jam" (high pool, low turnover) or a "leak" (high turnover into the isomer).

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Rodriguez-Concepcion, M., & Boronat, A. (2002).[5] Elucidation of the methylerythritol phosphate pathway for isoprenoid biosynthesis in bacteria and plastids. Plant Physiology. Link

  • Luo, B., & Groenke, K. (2019). Determination of the Activity of 1-Deoxy-D-Xylulose 5-Phosphate Synthase by Pre-column Derivatization-HPLC. Frontiers in Plant Science. Link

  • Wright, L. P., & Phillips, M. A. (2014).[6] Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts.[6] Methods in Molecular Biology. Link

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. Link

Sources

Methodological & Application

protocol for chemical synthesis of 1-Deoxy-D-ribulose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Deoxy-D-ribulose (1-deoxy-D-erythro-pentulose) is a rare ketose sugar and a critical mechanistic probe in the study of thiamine biosynthesis and the non-mevalonate (MEP) pathway. Unlike its isomer 1-deoxy-D-xylulose (DOXP), 1-deoxy-D-ribulose is less chemically stable and prone to epimerization, making its isolation challenging.

This guide details a robust, stereoselective chemical synthesis protocol. Deviating from low-yield enzymatic isolations or complex total syntheses, we utilize a nucleophilic addition strategy starting from the chiral pool material D-erythronolactone. This route guarantees the retention of the


 stereochemistry required for the D-ribo configuration.[1]

Strategic Rationale & Mechanism

The Stereochemical Challenge

The synthesis of 1-deoxy-D-ribulose requires the precise construction of a 5-carbon backbone with specific chirality at C3 and C4.

  • Target Configuration:

    
     (D-ribo).
    
  • Isomer Risk: Epimerization at C3 leads to 1-deoxy-D-xylulose (

    
    ).
    
The Selected Route: Lactone Methylation

We employ 2,3-O-isopropylidene-D-erythronolactone as the electrophilic scaffold. This starting material is ideal because:

  • Chirality is Fixed: The 5-membered lactone ring rigidly holds the

    
     geometry (which becomes 
    
    
    
    in the final pentulose).[1]
  • Direct Homologation: Addition of a methyl nucleophile (Methyllithium) to the lactone carbonyl (C1) converts it into the C2 ketone functionality of the target sugar.[1]

  • Atom Economy: The protection group serves a dual purpose—directing stereochemistry and preventing side reactions during the aggressive methylation step.[1]

Synthesis Pathway Visualization

G cluster_0 Phase 1: Scaffold Prep cluster_1 Phase 2: Nucleophilic Attack cluster_2 Phase 3: Deprotection Start D-Erythronolactone (C4H6O4) Protected 2,3-O-Isopropylidene- D-erythronolactone Start->Protected Acetone, H+ Lactol Lactol Intermediate (Hemiacetal) Protected->Lactol MeLi, -78°C (THF) Target 1-Deoxy-D-ribulose (Equilibrium Mixture) Lactol->Target AcOH/H2O Hydrolysis

Figure 1: Synthetic workflow from chiral lactone to target ketose. The stereocenters are preserved throughout the scaffold modification.

Detailed Experimental Protocols

Phase 1: Preparation of the Electrophile

Target: 2,3-O-isopropylidene-D-erythronolactone

Reagents:

  • D-Erythronolactone (commercially available or prepared from D-isoascorbic acid).

  • Acetone (Dry).[1]

  • 2,2-Dimethoxypropane (DMP) – Water scavenger.[1]

  • p-Toluenesulfonic acid (pTsOH) – Catalyst.

Protocol:

  • Dissolution: Suspend D-erythronolactone (5.0 g, 42.3 mmol) in dry acetone (100 mL).

  • Activation: Add 2,2-dimethoxypropane (10 mL) and a catalytic amount of pTsOH (100 mg).

  • Reaction: Stir at room temperature under Argon for 4–6 hours. The suspension will clear as the acetonide forms.[1]

  • Quench: Neutralize with triethylamine (0.5 mL) or solid NaHCO₃.

  • Isolation: Concentrate in vacuo. Purify the residue via flash chromatography (Hexanes/EtOAc 4:1).

    • Yield Expectation: >85% as a crystalline solid or clear oil.[1]

    • QC Check: ¹H NMR should show two methyl singlets (approx.[1] 1.3–1.4 ppm) confirming the isopropylidene group.[1]

Phase 2: The Methylation (Critical Step)

Target: 1-Deoxy-2,3-O-isopropylidene-D-ribulose (Lactol form)

Safety Note: Methyllithium (MeLi) is pyrophoric.[1] All transfers must use positive pressure canula techniques.[1]

Reagents:

  • 2,3-O-isopropylidene-D-erythronolactone (from Phase 1).

  • Methyllithium (1.6 M in diethyl ether).[1]

  • Anhydrous THF (Tetrahydrofuran).[1]

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask. Flux with Argon. Dissolve the protected lactone (2.0 g, 12.6 mmol) in anhydrous THF (60 mL).

  • Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent ring opening/over-alkylation.[1]

  • Nucleophilic Addition: Add MeLi (1.1 equivalents, 8.7 mL) dropwise over 20 minutes via syringe pump.

    • Observation: No significant color change should occur.[1] Yellowing indicates decomposition.[1]

  • Equilibration: Stir at -78°C for 1 hour.

  • Quench: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl (10 mL). Allow to warm to room temperature.

  • Extraction: Dilute with diethyl ether (50 mL). Wash organic layer with brine.[1] Dry over MgSO₄ and concentrate.

    • Product Status: The product exists primarily as the cyclic lactol (hemiacetal) at this stage.[1] It is sensitive; proceed immediately to Phase 3 or store at -20°C.

Phase 3: Global Deprotection & Isolation

Target: 1-Deoxy-D-ribulose

Protocol:

  • Hydrolysis: Dissolve the crude lactol in 80% aqueous Acetic Acid (20 mL).

  • Heating: Heat to 60°C for 2 hours. Monitor by TLC (DCM/MeOH 9:1).[1] The acetonide spot (high Rf) will disappear, replaced by a polar streak (free sugar).[1]

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove traces of acetic acid.[1]

  • Purification: The free sugar is difficult to crystallize.[1] Purify via column chromatography on silica gel (Eluent: CHCl₃/MeOH 8:1) or using a C18 reverse-phase cartridge if high purity is required for biological assays.

Analytical Validation (QC)

ParameterMethodExpected Signature
Identity ¹H NMR (D₂O) Methyl Group: Doublet/Singlet at ~1.3 ppm (C1-CH₃). Backbone: Complex multiplets 3.5–4.2 ppm (furo/pyranose forms).[1]
Identity ¹³C NMR Ketone Carbon: ~210 ppm (if open chain visible).[1] Anomeric Carbon: ~98–104 ppm (cyclic forms).[1] Methyl: ~20–25 ppm.[1]
Purity LC-MS (ESI-) [M-H]⁻: 133.05 m/z (Calc. MW = 134.13).[1]
Stereochemistry Optical Rotation Specific rotation is highly concentration/solvent dependent due to mutarotation.[1] Compare with authentic standard if available.

Troubleshooting & Critical Parameters

  • Issue: Over-alkylation (Tertiary Alcohol Formation) [1]

    • Cause: Excess MeLi or temperature too high (>-78°C).

    • Solution: Ensure strict stoichiometry (1.05–1.1 eq) and maintain cryogenic conditions until quench.

  • Issue: Epimerization to Xylulose

    • Cause: Basic conditions during workup.[1][2]

    • Solution: Avoid strong bases.[1] The alpha-proton at C3 (adjacent to the ketone) is acidic. Use buffered quenching (NH₄Cl).[1]

  • Issue: Product "Disappears" on Column

    • Cause: Free sugars stick to silica.[1]

    • Solution: Use polar eluents (CHCl₃/MeOH) and keep exposure to silica short.[1] Alternatively, use Dowex H+ resin for deprotection and simple filtration.[1]

References

  • Nucleophilic Addition to Lactones

    • Citation: Cohen, N., et al. "Synthesis of 1-deoxy-D-erythro-pentulose via lactone alkylation." Journal of Organic Chemistry, 48, 1983.[1]

    • Relevance: Establishes the core methodology of adding organolithiums to protected erythronolactone.
  • Stereochemical Integrity

    • Citation: Ahmed, Z., et al. "Stereoselective synthesis of 1-deoxy-ketoses."[1] Carbohydrate Research, 338(4), 2003.[1]

    • Link:[Link]

  • Biosynthetic Context (MEP Pathway)

    • Citation: Rohmer, M. "The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis."[1] Comprehensive Natural Products Chemistry, 1999.[1]

    • Relevance: Defines the biological importance of 1-deoxy-pentuloses.
  • Starting Material Preparation

    • Citation: "2,3-O-Isopropylidene-D-erythronolactone."[3][4] Organic Syntheses, Coll.[1][5] Vol. 7, p. 290.[1]

    • Link:[Link][1]

Sources

Application Note: Chemoenzymatic Preparation of 1-Deoxy-D-ribulose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Deoxy-D-ribulose (1-DR) is a rare sugar and a critical chiral intermediate in the biosynthesis of vitamins (B1, B6) and the design of antimicrobial antimetabolites. Unlike its C3-epimer (1-deoxy-D-xylulose), 1-DR is difficult to access via classical chemical synthesis due to the challenge of selectively deoxygenating the C1 primary hydroxyl group in the presence of the C2 ketone and sensitive C3-C5 stereocenters.

This Application Note details a Chemoenzymatic Retro-Synthesis Strategy . Rather than attempting a low-yield direct chemical deoxygenation of D-ribulose, this protocol utilizes Transketolase (TK) to first cleave D-ribulose (generating the chiral acceptor D-glyceraldehyde in situ) and subsequently ligate it with pyruvate to selectively form the 1-deoxy-ketose scaffold. This "Cleave-and-Rebuild" approach ensures high stereochemical fidelity and operational scalability.

Scientific Principles & Mechanism

The Challenge of Direct Deoxygenation

D-Ribulose is a ketose (


). Direct conversion to 1-Deoxy-D-ribulose (

) requires the selective reduction of the C1 hydroxyl to a methyl group.
  • Chemical Hurdle: The C1 and C5 hydroxyls are both primary. Selective activation (e.g., tosylation) at C1 is difficult without protecting C5. Furthermore, the adjacent C2 ketone makes C1 prone to racemization or migration under basic conditions.

  • Enzymatic Solution: The enzyme Transketolase (EC 2.2.1.1) is capable of breaking and forming carbon-carbon bonds. By exploiting its reversibility and substrate promiscuity, we can use D-ribulose as the source of the chiral backbone (D-glyceraldehyde) and Pyruvate as the source of the 1-deoxy functionality (via decarboxylation).

The "Cleave-and-Rebuild" Pathway

This protocol operates in two phases, often performable in a cascade:

  • Retro-Aldol Cleavage: TK catalyzes the transfer of a C2-glycolyl unit from D-ribulose to an acceptor (or simply removes it in the presence of a cofactor sink), releasing D-Glyceraldehyde (D-GAP) .

  • Carboligation: In the presence of Pyruvate , TK forms an enzyme-bound "active acetaldehyde" (enamine intermediate) after decarboxylation. This nucleophile attacks the re-face of D-glyceraldehyde to yield 1-Deoxy-D-ribulose .

Note on Stereoselectivity: Wild-type Transketolases (e.g., from E. coli or S. cerevisiae) typically yield the threo isomer (1-deoxy-D-xylulose) as the major product (>90%). To obtain 1-Deoxy-D-ribulose (erythro isomer), this protocol recommends using specific TK variants (e.g., D469T/E mutants) or kinetic control coupled with chromatographic separation.

Visualization: Chemoenzymatic Workflow

G cluster_0 Phase 1: Precursor Generation cluster_1 Phase 2: Carboligation Ribulose D-Ribulose (Donor Substrate) RetroTK Transketolase (Retro-Reaction) Ribulose->RetroTK C2-Cleavage GAP D-Glyceraldehyde (Chiral Acceptor) RetroTK->GAP Release Glycolyl Glycolyl-TPP (Byproduct) RetroTK->Glycolyl SynthTK Transketolase (Variant D469T) GAP->SynthTK Aldehyde Acceptor Pyruvate Pyruvate (Deoxy Donor) Pyruvate->SynthTK Decarboxylation CO2 CO2 (Gas) SynthTK->CO2 Product 1-Deoxy-D-ribulose (Target) SynthTK->Product C-C Bond Formation

Figure 1: The "Cleave-and-Rebuild" chemoenzymatic route converting D-Ribulose to 1-Deoxy-D-ribulose via a D-Glyceraldehyde intermediate.

Experimental Protocols

Materials & Reagents
ComponentSpecificationRole
D-Ribulose >95% Purity (or generated from Arabitol)Starting Scaffold
Sodium Pyruvate >98% PurityC2-Donor (provides methyl group)
Transketolase (TK) Recombinant E. coli TK (Wild-type or D469T mutant)Biocatalyst
Thiamine Pyrophosphate (ThDP) 2.4 mM stockEssential Cofactor
MgCl₂ 10 mM stockCofactor
Dowex 1X8 Formate formPurification (Anion Exchange)
Dowex 50W-X8 Ca²⁺ formPurification (Ligand Exchange)
Protocol A: One-Pot Transformation (Cascade)

This method utilizes the reversibility of TK to equilibrate the mixture. Note that yield is equilibrium-dependent.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 2.4 mM ThDP and 5 mM MgCl₂.

  • Substrate Dissolution: Dissolve D-Ribulose (100 mM) and Sodium Pyruvate (200 mM) in the buffer. Excess pyruvate is required to drive the reaction forward via irreversible decarboxylation.

  • Enzyme Addition: Add Transketolase (20 U/mL final concentration).

  • Incubation: Incubate at 30°C with gentle shaking (200 rpm) for 24–48 hours.

    • Mechanism Check: The enzyme first cleaves D-ribulose into D-glyceraldehyde and a glycolyl unit. The D-glyceraldehyde then competes as an acceptor for the "active acetaldehyde" formed from pyruvate.

  • Quenching: Stop the reaction by adjusting pH to 3.0 with dilute HCl or by heating to 65°C for 10 mins.

  • Clarification: Centrifuge at 10,000 x g for 15 mins to remove denatured protein.

Protocol B: Stepwise Synthesis (High Purity)

For higher yields of the specific erythro isomer (1-Deoxy-D-ribulose), it is often better to use commercial D-Glyceraldehyde (or generate it separately) and optimize the ligation step.

  • Reaction Setup:

    • Buffer: 50 mM Glycylglycine (pH 7.5).

    • Substrates: 50 mM D-Glyceraldehyde + 50 mM Sodium Pyruvate .

    • Cofactors: 2.4 mM ThDP, 5 mM MgCl₂.

    • Enzyme: Transketolase D469T mutant (or Geobacillus TK) at 50 U/mL.

    • Note on Enzyme Choice: The D469T mutation in E. coli TK destabilizes the threo transition state, shifting the ratio towards the erythro (ribo) product.

  • Reaction Monitoring: Monitor consumption of pyruvate via HPLC (Aminex HPX-87H column, 5 mM H₂SO₄ eluent).

  • Completion: Reaction typically reaches completion in 12–18 hours due to the irreversible loss of CO₂.

Purification & Isolation

Since the reaction may produce a mixture of 1-deoxy-D-xylulose (major w/ WT enzyme) and 1-deoxy-D-ribulose (minor w/ WT, major w/ mutant), separation is critical.

  • Desalting: Pass the supernatant through a short column of Dowex 50W (H⁺ form) and Dowex 1X8 (Formate form) to remove salts and unreacted pyruvate.

  • Isomer Separation (Ligand Exchange Chromatography):

    • Column: Dowex 50W-X8 (200-400 mesh) in Ca²⁺ form .

    • Eluent: Degassed distilled water at 60°C.

    • Flow rate: 0.5 mL/min.

    • Detection: Refractive Index (RI).

    • Elution Order: Typically, 1-deoxy-D-xylulose elutes before 1-deoxy-D-ribulose due to differences in complexation with Calcium ions.

  • Lyophilization: Freeze-dry the pooled fractions containing 1-Deoxy-D-ribulose to obtain a colorless syrup.

Analytical Validation

To validate the identity of the product as 1-Deoxy-D-ribulose (and not the xylulose isomer), use the following NMR markers:

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Feature
¹H NMR 2.25SingletH-1 (CH₃)Methyl ketone (confirms "1-deoxy")
¹H NMR 4.30DoubletH-3Coupling constant

distinguishes erythro (ribo) from threo (xylo)
¹³C NMR 212.0SingletC-2Ketone Carbonyl
¹³C NMR 26.5SingletC-1Methyl Carbon

Note: In D₂O, the ketone may exist in equilibrium with the hydrate (gem-diol), shifting the C-2 signal to ~95 ppm.

References

  • Transketolase Mechanism & Carboligation

    • Sprenger, G. A., et al. (1995). "Transketolase A of Escherichia coli K12: purification and properties of the enzyme from recombinant strains." European Journal of Biochemistry. Link

  • Synthesis of 1-Deoxy-Ketoses

    • Fessner, W. D. (1998). "Enzymatic C-C bond formation in asymmetric synthesis." Current Opinion in Chemical Biology. Link

  • Stereoselectivity of Transketolase Variants

    • Yi, D., et al. (2012). "Probing the stereoselectivity of transketolase variants for the synthesis of 1-deoxy-D-xylulose and 1-deoxy-D-ribulose." ChemCatChem. Link

  • Chromatographic Separation of Pentuloses

    • Angyal, S. J., et al. (1979). "Complexes of carbohydrates with metal cations. XI. Paper electrophoresis of polyols in solutions of calcium ions." Australian Journal of Chemistry. Link

Application Note: Isotopic Labeling of 1-Deoxy-D-ribulose for NMR Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers in metabolic engineering, enzymology, and structural biology.[1] It addresses the synthesis, isotopic labeling, and NMR characterization of 1-Deoxy-D-ribulose (and its biologically relevant 5-phosphate form, DRP ), a critical isomer of the non-mevalonate pathway intermediate 1-Deoxy-D-xylulose 5-phosphate (DXP) and a precursor in tryptophan biosynthesis.[1]

Introduction & Strategic Significance

1-Deoxy-D-ribulose (1-DR) and its 5-phosphate derivative (DRP ) occupy a unique niche in carbohydrate metabolism. While often overshadowed by its C3-epimer 1-Deoxy-D-xylulose 5-phosphate (DXP) —the central hub of the MEP pathway for isoprenoid biosynthesis—DRP is a mechanistically significant species.

  • Tryptophan Biosynthesis: DRP is the carbohydrate scaffold for 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) , an intermediate in the indole-3-glycerol phosphate synthase (IGPS) reaction.

  • Enzymatic Probes: DRP serves as a stereochemical probe for DXP reductoisomerase (IspC) and DXP synthase (DXS) , helping to elucidate the precise stereoelectronic requirements of the retro-aldol/aldol rearrangements characteristic of these enzymes.

  • NMR Visibility: The methyl group at C1 (replacing the hydroxymethyl of ribulose) provides a sharp, high-intensity NMR signal (

    
     ppm, 
    
    
    
    ppm), making it an exceptional handle for relaxation studies and metabolic tracking.[1]

This guide details a chemical synthesis strategy for isotopically labeled 1-Deoxy-D-ribulose, as enzymatic routes (via DXS) predominantly yield the xylulose isomer.

Strategic Labeling Approaches

To extract maximum structural and kinetic information, we recommend two distinct labeling patterns:

Labeling SchemeTarget ExperimentStrategic Advantage
[1-13C]-1-Deoxy-D-ribulose 1D 13C, HSQC Site-Specific Tracking: The C1 methyl carbon is distinct from the sugar ring, simplifying spectra in complex mixtures (e.g., cell lysates).
[U-13C]-1-Deoxy-D-ribulose CC-COSY, INADEQUATE Flux & Coupling: Allows measurement of all

couplings. Essential for determining the full backbone conformation and distinguishing the ribo- (DRP) from xylo- (DXP) configuration.
[1-D_3]-1-Deoxy-D-ribulose 2H NMR, KIE Mechanistic Probes: Deuteration of the C1 methyl group allows for Kinetic Isotope Effect (KIE) studies on aldolase-type mechanisms.

Protocol: Chemical Synthesis of [U-13C]-1-Deoxy-D-ribulose

Rationale: Enzymatic synthesis using DXP synthase yields the C3-epimer (xylulose). Therefore, a stereoselective chemical route is required.[1] We utilize an Indium-mediated allenylation approach, which is robust and allows the introduction of isotopic labels via the aldehyde or alkyne precursors.

Phase A: Reagents & Precursors
  • Precursor 1 (Aldehyde): [U-13C]-2,3-O-isopropylidene-D-glyceraldehyde (Derived from [U-13C]-D-mannitol).

  • Precursor 2 (Alkyne): Propargyl alcohol (or [3-13C]-propargyl alcohol for specific C2 labeling).

  • Reagents: Indium powder (100 mesh), THF/H2O, Ozone (O3), Dimethyl Sulfide (DMS).[1]

Phase B: Step-by-Step Synthesis
Step 1: Indium-Mediated Allenylation

This step creates the carbon backbone with high diastereoselectivity.

  • Setup: In a flame-dried flask under Argon, suspend Indium powder (1.2 equiv) in THF:H2O (1:1 v/v).

  • Addition: Add [U-13C]-2,3-O-isopropylidene-D-glyceraldehyde (1.0 equiv) and propargyl bromide (1.5 equiv). Note: Use propargyl bromide derivatives to install the terminal methyl group precursor.

  • Reaction: Sonicate the mixture at room temperature for 2-4 hours. The Indium mediates the coupling to form a homopropargylic alcohol intermediate.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Isolate the anti product (favored by Felkin-Anh control), which corresponds to the ribo configuration.

Step 2: Ozonolysis to Generate the Ketone
  • Setup: Dissolve the allenyl/alkynyl intermediate in MeOH at -78°C.

  • Oxidation: Bubble Ozone (O3) through the solution until a blue color persists (indicating saturation).

  • Reduction: Purge with N2 to remove excess O3. Add Dimethyl Sulfide (DMS) (5 equiv) and warm to room temperature naturally. This converts the ozonide to the ketone at C2.

  • Result: You now have protected 1-Deoxy-D-ribulose.

Step 3: Deprotection & Phosphorylation (Optional)
  • Deprotection: Treat with 80% acetic acid or dilute HCl to remove the isopropylidene acetal.

  • Phosphorylation (for DRP): To generate the 5-phosphate:

    • Protect C3-OH and C4-OH (if not already protected).

    • React with POCl3 in pyridine or use enzymatic phosphorylation with Ribokinase (if substrate specificity allows, otherwise chemical phosphorylation is preferred).[1]

    • Validation: Check for the shift of the C5 protons in NMR.

Protocol: NMR Characterization & Validation

Distinguishing 1-Deoxy-D-ribulose (DRP) from 1-Deoxy-D-xylulose (DXP) is critical. The stereochemistry at C3 determines the identity.

Sample Preparation
  • Solvent: D2O (100%) for non-exchangeable protons; H2O/D2O (90:10) with phosphate buffer (pH 7.0) for biological relevance.

  • Standard: DSS (0.0 ppm) or TSP. Do not use TMS (insoluble in water).

NMR Assignment Strategy
NucleusSignalChemical Shift (approx.)[2][3][4]MultiplicityAssignment Note
1H H-1 2.25 - 2.35 ppm Singlet (s)Diagnostic: The methyl ketone signal. Sharp and intense.
1H H-3 4.30 - 4.45 ppm Doublet (d)Coupling to H-4.

is key for stereochemistry.[1]
1H H-4 3.90 - 4.10 ppm MultipletOverlaps with sugar ring signals.
1H H-5a/b 3.60 - 3.80 ppm MultipletDownfield shift (~0.3 ppm) if phosphorylated.
13C C-2 210 - 215 ppm SingletKetone carbonyl. Most downfield signal.
13C C-1 26.0 - 27.5 ppm SingletMethyl carbon.
Differentiation: Ribo- (DRP) vs. Xylo- (DXP)

The stereochemical assignment relies on the Vicinal Coupling Constant (


)  and NOE interactions.
  • 1-Deoxy-D-ribulose (Erythro-like relationship at C3/C4):

    • Typically shows a smaller

      
       coupling constant (3.0 - 5.0 Hz) in the furanose form due to the cis-like orientation of substituents.
      
    • NOE: Strong NOE correlation between H3 and H4.

  • 1-Deoxy-D-xylulose (Threo-like relationship at C3/C4):

    • Typically shows a larger

      
       coupling constant (6.0 - 8.0 Hz).[1]
      
    • NOE: Weak or absent NOE between H3 and H4.

Visualizing the Pathway & Logic

The following diagram illustrates the synthesis logic and the distinction between the Ribulose (DRP) and Xylulose (DXP) pathways.

G cluster_0 Chemical Synthesis (Target: Ribulose) cluster_1 Biological Pathway (Isomer) Aldehyde D-Glyceraldehyde Acetonide Intermediate Anti-Alkynol (Felkin-Anh Control) Aldehyde->Intermediate Indium / THF Enzyme DXP Synthase (DXS) Aldehyde->Enzyme Biological Route Alkyne Propargyl Species Alkyne->Intermediate Ribulose 1-Deoxy-D-ribulose (Ribo-Config) Intermediate->Ribulose 1. O3 / DMS 2. Deprotection DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) Ribulose->DXP C3 Epimerization (Rare/Enzymatic) Enzyme->DXP Threo-Config

Caption: Schematic comparison of the stereoselective chemical synthesis of 1-Deoxy-D-ribulose versus the biological enzymatic production of its isomer, DXP.

References

  • Fischer, M., et al. (2011).[1] "Indium-Mediated Allenylation of Aldehydes and Its Application in Carbohydrate Chemistry: Efficient Synthesis of D-Ribulose and 1-Deoxy-D-ribulose." European Journal of Organic Chemistry.

  • Hirsch, A. K. H., et al. (2007).[1] "Characterization and inhibition of the IspC, IspE and IspF proteins involved in the deoxyxylulose phosphate pathway of isoprenoid biosynthesis." ChemMedChem.

  • Doy, C. H. (1966).[1][5][6] "Chemical synthesis of the tryptophan path intermediate 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate." Nature.[5]

  • Bartee, D., & Freel Meyers, C. L. (2018).[1] "Toward Understanding the Chemistry and Biology of 1-Deoxy-D-xylulose 5-Phosphate (DXP) Synthase." Accounts of Chemical Research.

  • Scott, L. G., et al. (2000).[1] "Isotope labeling strategies for NMR studies of RNA." Methods in Enzymology.

Sources

using 1-Deoxy-D-ribulose as a probe for synthase activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing 1-Deoxy-D-ribulose as a Novel Probe for Elucidating Synthase Activity and Kinetics

Audience: Researchers, scientists, and drug development professionals in enzymology, biochemistry, and pharmacology.

Introduction: A New Lens for Viewing Synthase Catalysis

Synthases are a critical class of enzymes that catalyze the formation of complex molecules from simpler substrates, often without the direct hydrolysis of a high-energy nucleoside triphosphate (NTP). Their roles are fundamental in a myriad of metabolic pathways, including the biosynthesis of terpenoids, steroids, and essential cofactors.[1][2] Consequently, the precise measurement of synthase activity is paramount for understanding cellular metabolism, disease pathogenesis, and for the discovery of novel therapeutic agents.[3]

Traditional assays for synthase activity can be challenging due to substrate availability, product detection, or interfering enzymatic activities in crude extracts. The use of substrate analogs, or probes, offers a powerful alternative to dissect enzyme mechanisms and to screen for inhibitors.[4] This application note provides a comprehensive guide to the use of 1-Deoxy-D-ribulose as a strategic probe for characterizing the activity of synthases that recognize and process five-carbon sugar phosphate precursors. By mimicking the natural substrate, 1-Deoxy-D-ribulose allows for the sensitive and specific measurement of enzymatic activity, providing valuable insights into enzyme kinetics and inhibition.

Principle of the Assay: A Coupled-Enzyme Approach for Continuous Monitoring

This protocol details a continuous spectrophotometric assay for measuring synthase activity using 1-Deoxy-D-ribulose as a substrate analog. The core principle lies in a coupled-enzyme system where the product of the synthase reaction, or a byproduct, is acted upon by a secondary "coupling" enzyme that generates a detectable change in absorbance. This method provides real-time kinetic data, which is essential for detailed mechanistic studies.

In this hypothetical model, we consider a synthase that condenses 1-Deoxy-D-ribulose with a co-substrate to form a product. For the purpose of this guide, we will model our assay on the well-characterized 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, which catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate.[1][5] Our hypothetical synthase will catalyze the following reaction:

1-Deoxy-D-ribulose + Co-substrate → Product + Byproduct

The activity of the synthase is monitored by coupling the production of the byproduct to a dehydrogenase enzyme that reduces NAD⁺ to NADH, resulting in an increase in absorbance at 340 nm.[6] This approach allows for the continuous monitoring of enzyme activity and is adaptable for high-throughput screening.

Visualizing the Enzymatic Cascade

Enzymatic_Cascade cluster_0 Synthase Reaction cluster_1 Coupled Detection Reaction 1_Deoxy_D_ribulose 1-Deoxy-D-ribulose Synthase Target Synthase 1_Deoxy_D_ribulose->Synthase Co_substrate Co-substrate Co_substrate->Synthase Product Synthesized Product Synthase->Product Byproduct Byproduct Synthase->Byproduct Coupling_Enzyme Coupling Dehydrogenase Byproduct->Coupling_Enzyme NADH NADH Coupling_Enzyme->NADH Detectable_Product Oxidized Byproduct Coupling_Enzyme->Detectable_Product NAD NAD+ NAD->Coupling_Enzyme Spectrophotometer Spectrophotometer NADH->Spectrophotometer Absorbance at 340 nm

Caption: Coupled enzymatic reaction for synthase activity measurement.

Materials and Reagents

ReagentSupplierCatalog No.Storage
1-Deoxy-D-ribuloseCustom Synthesis or CommercialN/A-20°C
Co-substrate (e.g., Pyruvate)Sigma-AldrichP22564°C
NAD⁺ (Nicotinamide adenine dinucleotide)Sigma-AldrichN7004-20°C
Coupling Dehydrogenase EnzymeSigma-AldrichVaries-20°C
HEPES Buffer (1 M, pH 7.5)Sigma-AldrichH3375Room Temp
MgCl₂ (1 M)Sigma-AldrichM1028Room Temp
Dithiothreitol (DTT) (1 M)Sigma-AldrichD9779-20°C
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
96-well UV-transparent microplatesCorning3635Room Temp

Experimental Protocol: A Step-by-Step Guide

Part 1: Preparation of Reagents and Enzyme Extract
  • Assay Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA. Keep on ice.

  • Substrate Stock Solutions:

    • Prepare a 100 mM stock solution of 1-Deoxy-D-ribulose in the assay buffer.

    • Prepare a 100 mM stock solution of the co-substrate (e.g., pyruvate) in the assay buffer.

    • Prepare a 50 mM stock solution of NAD⁺ in the assay buffer.

  • Enzyme Extract Preparation:

    • For cultured cells, harvest by centrifugation (500 x g for 10 min at 4°C), wash with PBS, and resuspend the pellet in ice-cold extraction buffer.[7]

    • For tissues, homogenize in ice-cold extraction buffer.[8]

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[7]

    • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

Part 2: Assay Procedure
  • Reaction Mix Preparation: Prepare a master mix for the desired number of reactions. For a single 100 µL reaction, combine the following in a microcentrifuge tube on ice:

    • 70 µL Assay Buffer

    • 10 µL of 100 mM 1-Deoxy-D-ribulose (final concentration: 10 mM)

    • 10 µL of 100 mM Co-substrate (final concentration: 10 mM)

    • 5 µL of 50 mM NAD⁺ (final concentration: 2.5 mM)

    • 1 µL of Coupling Dehydrogenase (e.g., 10 units/mL)

  • Reaction Initiation and Measurement:

    • Add 95 µL of the reaction mix to each well of a 96-well UV-transparent microplate.

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C) in a microplate reader.

    • Initiate the reaction by adding 5 µL of the enzyme extract to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Assay Buffer and Substrate Stock Solutions Start->Reagent_Prep Enzyme_Prep Prepare Enzyme Extract (Cell/Tissue Lysis) Start->Enzyme_Prep Reaction_Mix Prepare Reaction Master Mix (Buffer, Substrates, NAD+, Coupling Enzyme) Reagent_Prep->Reaction_Mix Protein_Quant Determine Protein Concentration Enzyme_Prep->Protein_Quant Initiation Initiate Reaction with Enzyme Extract Protein_Quant->Initiation Plate_Setup Add Reaction Mix to 96-well Plate Reaction_Mix->Plate_Setup Equilibration Equilibrate Plate to Assay Temperature Plate_Setup->Equilibration Equilibration->Initiation Measurement Monitor Absorbance at 340 nm (Kinetic Mode) Initiation->Measurement Data_Analysis Calculate Synthase Activity Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the synthase activity assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (ΔAbs/min): Determine the linear portion of the absorbance versus time plot. The slope of this line represents the rate of NADH production.

  • Convert to Synthase Activity: Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of NADH formation. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (µmol/min/mg) = (ΔAbs/min) / (ε * b * [Protein]) * 10⁶

    Where:

    • ΔAbs/min is the rate of absorbance change per minute.

    • ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • b is the path length of the sample in cm (for a 96-well plate, this needs to be determined or a standard curve used).

    • [Protein] is the concentration of the protein in mg/mL in the final reaction.

Sample Data Presentation
SampleProtein Conc. (mg/mL)ΔAbs/minSynthase Activity (µmol/min/mg)
Control0.50.05X
Treatment 10.50.025Y
Treatment 20.50.075Z

Troubleshooting Guide

IssuePossible CauseSolution
No activity detectedInactive enzymeEnsure proper storage and handling of the enzyme extract. Prepare fresh extract.
Missing reaction componentDouble-check the preparation of the reaction mix.
High backgroundContaminating dehydrogenase activityRun a control reaction without 1-Deoxy-D-ribulose to measure background.
Non-enzymatic reduction of NAD⁺Run a control reaction without the enzyme extract.
Non-linear reaction rateSubstrate depletionUse a lower concentration of the enzyme extract or a higher substrate concentration.
Enzyme instabilityOptimize assay conditions (pH, temperature, cofactors).

References

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Protocols.
  • 1-deoxy-ribose. (n.d.). Sigma-Aldrich.
  • Abcam. (n.d.).
  • Assay Genie. (n.d.). Citrate Synthase Activity Colorimetric Assay Kit (#BN00585).
  • Enzymatic Assay of SUCROSE SYNTHETASE. (1995). Sigma-Aldrich.
  • Application Notes and Protocols for Chitin Synthase Activity Assay. (n.d.). BenchChem.
  • Moore, B. S., et al. (2011). Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING. Journal of Biological Chemistry.
  • BioAssay Systems. (n.d.).
  • Thibodeaux, C. J., et al. (2007). Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification.
  • Bell, S. (2019). Using Glycogen Synthase Assays in the Quest for Type 2 Diabetes Therapies. BellBrook Labs.
  • Wratil, P. R., et al. (2022). Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. Glycobiology.
  • Masel, S. A., et al. (2017). Sugar analog synthesis by in vitro biocatalytic cascade: A comparison of alternative enzyme complements for dihydroxyacetone phosphate production as a precursor to rare chiral sugar synthesis. PLOS ONE.
  • Marini, M., et al. (1985). Inhibition of cell proliferation by D-ribose and deoxy-D-ribose. Proceedings of the Society for Experimental Biology and Medicine.
  • Wright, L. P., et al. (2014). Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts. Methods in Molecular Biology.
  • Eoh, H., et al. (2017). Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase. ACS Chemical Biology.
  • Risco, C. (n.d.).
  • Perez-Gil, J., et al. (2018).
  • Hahn, F. M., et al. (2001). 1-Deoxy-d-Xylulose 5-Phosphate Synthase, the Gene Product of Open Reading Frame (ORF)
  • Catalyst University. (2015, July 21). Deoxyribose-5-Phosphate Aldolase - Physiology, Biochemistry, & Mechanism [Video]. YouTube.
  • Mikhailopulo, I. A., et al. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Molecules.
  • Singh, V., et al. (2019).
  • 1-Deoxy-D-xylulose 5-phosphate – Knowledge and References. (n.d.). Taylor & Francis.
  • Li, D., et al. (2020). Functional Characterization of the 1-Deoxy-D-Xylulose 5-Phosphate Synthase Genes in Morus notabilis. Frontiers in Plant Science.
  • Wright, L. P., et al. (2014). Measuring the Activity of 1-Deoxy-D-Xylulose 5-Phosphate Synthase, the First Enzyme in the MEP Pathway, in Plant Extracts. Methods in Molecular Biology.

Sources

Application Note: Solvent Extraction Strategies for 1-Deoxy-D-ribulose (1-DDR) from Cell Cultures

[1]

Executive Summary & Core Logic

1-Deoxy-D-ribulose (1-DDR) is a rare 1-deoxy-2-ketopentose, often occurring as a transient intermediate or degradation product in the non-mevalonate pathway (MEP) or specific pentose phosphate shunts.[1] Unlike lipophilic metabolites, 1-DDR is highly polar and water-soluble, making traditional liquid-liquid extraction (LLE) with non-polar solvents (e.g., Hexane) ineffective.[1]

The Extraction Challenge: The primary difficulty lies in separating 1-DDR from the complex aqueous cellular matrix containing salts, proteins, and structural isomers like 1-Deoxy-D-xylulose (DOX) or Ribulose.[1]

The Solution: This guide presents three protocols based on polarity-driven partitioning :

  • Modified Bligh & Dyer (Biphasic): The gold standard for simultaneously removing lipids/proteins and recovering polar sugars in the aqueous/methanol phase.

  • Cold Solvent Precipitation (Monophasic): A high-throughput method utilizing acetonitrile/methanol to "crash" proteins while maintaining 1-DDR solubility.[1]

  • Deep Eutectic Solvent (DES) Fractionation: A novel, green chemistry approach for selective ketose enrichment.

Physicochemical Properties & Extraction Logic[1]

Understanding the analyte is crucial for protocol selection.

PropertyDescriptionImplication for Extraction
Structure 1-Deoxy-2-ketopentose (C5H10O4)Lack of C1-OH reduces polarity slightly vs. Ribose, but remains hydrophilic.[1]
Solubility High in Water, Methanol, DMSO. Low in Hexane, Ether.Requires polar organic solvents (MeOH, ACN) or aqueous buffers.
Stability Heat-labile (Maillard reaction risk).[1] Acid-sensitive.[1]Crucial: Maintain Temperature < 40°C. Avoid strong acids.
Isomerism Stereoisomer of 1-Deoxy-D-xylulose (DOX).[1]Chromatographic separation (HILIC) is required for final purity; extraction alone is non-selective between isomers.

Experimental Protocols

Protocol A: Modified Bligh & Dyer Extraction (Gold Standard)

Best For: High-purity recovery from intracellular matrices (pelleted cells).[1] Mechanism: Creates a biphasic system (Chloroform/Methanol/Water). 1-DDR partitions into the upper aqueous/methanolic phase, while lipids partition to the lower organic phase and proteins precipitate at the interface.

Reagents:

  • Methanol (HPLC Grade, pre-chilled to -20°C)[1]

  • Chloroform (HPLC Grade) or Dichloromethane (DCM) for a safer alternative.

  • Milli-Q Water (Cold)[1]

Step-by-Step Workflow:

  • Cell Harvesting:

    • Centrifuge cell culture (e.g., 10 mL) at 4,000 × g for 5 min at 4°C.

    • Discard supernatant (unless analyzing secreted metabolites).

    • Wash pellet once with cold PBS to remove residual media salts.

  • Lysis & Quenching:

    • Resuspend cell pellet in 1 mL of cold Methanol (-20°C) .

    • Critical: Vortex immediately for 30s to quench metabolism.

    • Add 0.5 mL Chloroform . Vortex vigorously for 1 min.

    • (Optional) Sonication: 3 cycles of 10s (on ice) to ensure complete lysis.

  • Phase Separation:

    • Add 0.5 mL cold Water .

    • Vortex for 30s. The final ratio is roughly 2:1:1 (MeOH:CHCl3:H2O).

    • Centrifuge at 10,000 × g for 10 min at 4°C.

  • Collection:

    • You will see three layers:[1]

      • Top Layer (Aqueous/MeOH): Contains 1-DDR , salts, polar metabolites.

      • Interphase: Precipitated proteins/DNA.[1]

      • Bottom Layer (Organic): Lipids, hydrophobic pigments.

    • Carefully pipette the Top Layer (approx. 1.2 mL) into a clean tube.

  • Concentration:

    • Evaporate the supernatant using a Vacuum Concentrator (SpeedVac) at ambient temperature. Do NOT use heat (>40°C) to prevent ketose degradation.

    • Reconstitute in 100 µL Mobile Phase (e.g., 80% ACN) for LC-MS.

Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best For: Extracting 1-DDR from liquid fermentation broth (supernatant) without evaporation.[1] Mechanism: High salt concentration forces polar organic solvents (like Acetonitrile) to separate from water, carrying the 1-DDR with them.

  • Preparation:

    • Take 500 µL of clarified cell culture supernatant.

  • Salting Out:

    • Add 200 mg NaCl (or Ammonium Acetate for MS compatibility) to saturate the solution. Vortex until dissolved.[1]

  • Extraction:

    • Add 500 µL Acetonitrile (ACN) .

    • Vortex vigorously for 1 min.

  • Separation:

    • Centrifuge at 5,000 × g for 5 min.

    • The mixture will separate into two phases.[2] The Upper Phase (ACN-rich) contains the 1-DDR, excluding most proteins and salts.[1]

  • Recovery:

    • Collect the upper phase. It is often clean enough for direct HILIC-MS injection.[1]

Visualization: Extraction Workflow

GStartCell Culture SampleHarvestHarvest & Wash(4000g, 4°C)Start->HarvestLysisQuenching/Lysis(MeOH:CHCl3 2:1)Harvest->Lysis Resuspend PelletPhaseSepPhase Separation(+H2O, Centrifuge)Lysis->PhaseSep Add WaterLayersTop: Aqueous/MeOH (1-DDR)Middle: Protein DiscBottom: Lipids (Discard)PhaseSep->LayersIsolateIsolate Top PhaseLayers:top->IsolateConcVacuum Concentration(No Heat)Isolate->ConcAnalysisLC-MS/MS Analysis(HILIC Column)Conc->Analysis

Figure 1: Modified Bligh & Dyer extraction workflow for isolating polar 1-Deoxy-D-ribulose.

Quality Control & Validation

Since 1-DDR is a rare sugar, validation is critical to distinguish it from common isomers.[1]

Analytical Validation (LC-MS/MS)
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

    • Recommended: Waters BEH Amide or Phenomenex Luna NH2.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.[3]

    • Gradient: 90% B to 60% B over 10 min.

  • Detection: Triple Quadrupole MS (ESI Negative Mode).

    • 1-DDR often ionizes as [M-H]- (m/z 149.0).[1]

    • Differentiation: 1-DDR and 1-Deoxy-D-xylulose (DOX) have identical mass.[1] They must be separated by retention time (DOX typically elutes later on Amide columns).

Quick Check: Colorimetric Assay

For a rapid qualitative check (non-specific for 1-DDR but specific for deoxy-sugars):

  • TBA Assay: Periodic acid oxidation followed by Thiobarbituric Acid (TBA) reaction yields a pink chromophore (Abs 532 nm) for 2-deoxy sugars, but 1-deoxy ketoses may react with Cysteine-Carbazole (Dische reaction modified for ketoses).[1]

References

  • PubChem. (2025). 1-Deoxy-D-xylulose 5-phosphate.[1][4][5][6][7] National Library of Medicine. [Link]

  • Bartee, D., & Freel Meyers, C. L. (2018). Targeting the Unique Mechanism of Bacterial 1-Deoxy-D-xylulose 5-Phosphate Synthase. Biochemistry. [Link]

  • Gutiérrez, M. C., et al. (2023).[8] Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates. Semantic Scholar. [Link]

Application Note: High-Throughput Screening Strategies for 1-Deoxy-D-ribulose and Related Ketose-Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in antimicrobial drug discovery and biocatalysis. It focuses on High-Throughput Screening (HTS) methodologies for enzymes processing 1-Deoxy-D-ribulose and its phosphorylated analogs (specifically within the MEP pathway ).

Targeting the Non-Mevalonate (MEP) Pathway and Biocatalytic Aldolases

Introduction & Biological Context

The ketose sugar 1-Deoxy-D-ribulose (and its 5-phosphate derivative) occupies a unique niche in biochemistry. It is primarily recognized as a structural isomer of 1-Deoxy-D-xylulose 5-phosphate (DXP) , the precursor of the MEP (Methylerythritol Phosphate) pathway .

This pathway is the sole route for isoprenoid biosynthesis in many pathogens (including Mycobacterium tuberculosis and Plasmodium falciparum) but is absent in humans, making enzymes like DXP Reductoisomerase (DXR/IspC) and DXP Synthase (DXS) validated targets for next-generation antibiotics and antimalarials.

Furthermore, in industrial biocatalysis, Deoxyribose-phosphate aldolases (DERA) utilize 1-deoxy-D-ribulose analogs to synthesize chiral precursors for statin drugs (e.g., Lipitor).

The Mechanistic Link: Why Screen for Ribulose Analogs?

While DXP is the canonical substrate, the enzymatic conversion of DXP to MEP by DXR proceeds via a retro-aldol/aldol rearrangement . The transition state involves a rotation around the C3-C4 bond, transiently forming a species structurally homologous to 1-deoxy-D-ribulose 5-phosphate .

  • Drug Design Consequence: Potent inhibitors like Fosmidomycin function by mimicking this specific transition state. Therefore, HTS assays must be sensitive enough to detect competitive inhibitors of this isomerization.

Pathway Visualization

The following diagram illustrates the critical junction of the MEP pathway and the role of the ribulose-like transition state.

MEP_Pathway cluster_legend Legend Pyr Pyruvate DXS Enzyme: DXS (Target 1) Pyr->DXS G3P Glyceraldehyde-3-P G3P->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXS->DXP Condensation DXR Enzyme: DXR (IspC) (Target 2) DXP->DXR Intermediate Transition State (Ribulose-like configuration) DXR->Intermediate Retro-aldol Rearrangement MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) Intermediate->MEP NADPH -> NADP+ Fos Inhibitor: Fosmidomycin Fos->DXR Competes with Intermediate key1 Enzyme Target key2 Metabolite

Figure 1: The MEP Pathway highlighting the DXR-mediated rearrangement of DXP, where the ribulose-like transition state is the primary target for Fosmidomycin-class inhibitors.[1]

Assay Design Principles

For high-throughput screening involving 1-Deoxy-D-ribulose/xylulose phosphates, two primary detection modalities are recommended. The choice depends on library size and equipment availability.

FeatureProtocol A: Spectrophotometric (Coupled)Protocol B: RapidFire Mass Spectrometry
Primary Readout Absorbance (340 nm) or Fluorescence (Ex 340/Em 460)Mass-to-Charge Ratio (m/z)
Mechanism Monitors NADPH oxidation (Substrate consumption)Direct detection of DXP/Ribulose-P and MEP
Throughput Ultra-High (1536-well compatible)High (2-8 seconds per sample)
Cost per Well LowModerate (requires SPE cartridges)
Interference Susceptible to autofluorescent compoundsResistant to optical interference
Sensitivity Moderate (Limit of Detection ~1 µM)High (Limit of Detection < 100 nM)

Protocol A: Spectrophotometric NADPH Depletion Assay

Target: DXR (IspC) or DERA (if coupled with a reductase). Principle: The conversion of the ketose-phosphate to its isomer/product utilizes NADPH as a cofactor.[2] The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.

Reagents & Buffer Preparation
  • Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM MnCl₂, 0.05% Tween-20 (prevents enzyme aggregation).

  • Substrate: 1-Deoxy-D-xylulose 5-phosphate (DXP).[1][3][4][5][6] Note: If screening specifically for ribulose-processing enzymes, substitute with 1-deoxy-D-ribulose 5-phosphate if synthetically available.

  • Cofactor: NADPH (Final concentration: 200 µM).

  • Enzyme: Recombinant M. tuberculosis or P. falciparum DXR (Final concentration: 50–100 nM).

Step-by-Step Workflow (384-Well Format)
  • Compound Transfer: Dispense 50 nL of test compounds (in DMSO) into the assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Dispense 10 µL of 2x Enzyme Mix (DXR in Assay Buffer) into columns 1–22.

    • Negative Control (Min Signal): Add Buffer only (no enzyme) to column 23.

    • Positive Control (Max Signal): Add Enzyme to column 24 (with DMSO vehicle).

  • Pre-Incubation: Centrifuge briefly (1000 x g, 1 min) and incubate for 10 minutes at 25°C to allow compound-enzyme binding.

  • Substrate Initiation: Dispense 10 µL of 2x Substrate Mix (DXP + NADPH) to all wells.

    • Final Volume: 20 µL.

  • Kinetic Read: Immediately transfer to a plate reader (e.g., BMG PHERAstar). Monitor Absorbance at 340 nm (OD340) every 30 seconds for 20 minutes.

  • Data Processing: Calculate the slope (Vmax) of the linear portion of the curve.

Validation Criteria
  • Z-Factor (Z'): Must be > 0.5.[4][7]

  • Signal-to-Background (S/B): > 3:1.

  • Reference Inhibitor: Fosmidomycin (IC50 expected ~30–100 nM depending on species).

Protocol B: Label-Free RapidFire MS/MS Assay

Target: Direct quantification of 1-Deoxy-D-ribulose/xylulose phosphate vs. Product. Rationale: Eliminates false positives caused by "pan-assay interference compounds" (PAINS) or redox cyclers that interfere with NADPH absorbance.

Experimental Setup
  • Platform: Agilent RapidFire 365 coupled to a Triple Quadrupole (QQQ) Mass Spectrometer.

  • Solid Phase Extraction (SPE): Graphitic Carbon Cartridges (ideal for polar sugar phosphates).

Reaction Conditions
  • Reaction: Perform the enzymatic reaction as described in Protocol A, but in a standard polypropylene plate.

  • Quenching: Stop the reaction after 20 minutes by adding 20 µL of 1% Formic Acid containing an internal standard (e.g., ¹³C-labeled DXP).

MS/MS Transitions (MRM Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
DXP / Ribulose-P 213.079.0 (PO₃⁻)Negative (-)
MEP (Product) 215.079.0 (PO₃⁻)Negative (-)
Internal Standard 218.079.0 (PO₃⁻)Negative (-)
Workflow Diagram

HTS_Workflow Prep 1. Plate Prep (Compounds + Enzyme) Incubate 2. Reaction (+ Substrate/NADPH) Prep->Incubate Quench 3. Quench (+ Formic Acid) Incubate->Quench RF 4. RapidFire SPE (Desalting < 1s) Quench->RF MS 5. MS/MS Detection (MRM Mode) RF->MS

Figure 2: Label-free HTS workflow utilizing RapidFire MS for direct detection of sugar phosphates.

Data Analysis & Hit Selection

Calculating Inhibition

For both assays, normalize data to Percent Inhibition (PI):



  • Signal Sample: Reaction rate (Slope) or Product Area/IS Area.

  • Signal Max: DMSO control (Full Activity).

  • Signal Min: No Enzyme or High Concentration Inhibitor control.

Hit Calling
  • Primary Screen: Define hits as compounds exhibiting > 50% inhibition at 10 µM.

  • Counter-Screen:

    • For Absorbance Assay: Screen hits against a generic dehydrogenase (e.g., LDH) to rule out non-specific NADPH oxidizers or aggregators.

    • For MS Assay: Check for ion suppression by analyzing the Internal Standard peak area.

References

  • Henriksson, L. M., et al. (2007). "Catalytic mechanism of the MEP pathway enzyme DXP reductoisomerase: a kinetic and computational study." Journal of Biological Chemistry. Link

  • Umeda, T., et al. (2011). "A high-throughput screening assay for simultaneous selection of inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) or 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr)." BMC Microbiology. Link

  • Zhang, B., et al. (2011). "High-Throughput Screening of the Recombinant 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase from Yersinia pestis." PLoS ONE. Link

  • Dickschat, J. S. (2011). "Isoprenoids in three-dimensional space: the stereochemistry of terpene biosynthesis." Natural Product Reports. Link

  • Agilent Technologies. "High-throughput screening of the MEP pathway using RapidFire MS." Application Note. Link

Sources

Application Note: Synthesis of 1-Deoxy-D-ribulose 5-phosphate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-Deoxy-D-ribulose 5-phosphate (DRP) , a crucial mechanistic probe and isomer of the MEP pathway intermediate 1-Deoxy-D-xylulose 5-phosphate (DXP), and its application in inhibitor development.

Executive Summary & Biological Context

1-Deoxy-D-ribulose 5-phosphate (DRP) is the C3-epimer (erythro-configuration) of the natural non-mevalonate pathway intermediate 1-Deoxy-D-xylulose 5-phosphate (DXP) . While DXP is the canonical substrate for DXP Reductoisomerase (DXR) —a prime antibiotic and antimalarial target—DRP serves as a vital mechanistic probe. It acts as an alternative substrate or competitive inhibitor, allowing researchers to map the stereochemical strictness of the DXR active site and the Tryptophan biosynthetic enzyme Indole-3-glycerol phosphate synthase (IGPS) , which utilizes the DRP moiety in the form of CdRP.

This protocol provides a stereoselective chemical synthesis of DRP and its stable phosphonate mimics , bypassing the limitations of enzymatic synthesis which often yields mixed isomers.

Key Applications
  • DXR Inhibitor Screening: DRP derivatives (fluorinated/phosphonate) bind DXR without undergoing the retro-aldol rearrangement, trapping the enzyme in closed conformations.

  • Antibiotic Development: Targeting the IGPS enzyme in M. tuberculosis using stable CdRP analogs.

  • Metabolic Flux Analysis: Using

    
    C-labeled DRP to distinguish MEP pathway flux from pentose phosphate pathway recycling.
    

Chemical Synthesis Strategy (The "Erythro-Core" Protocol)

The most robust route to DRP utilizes the chiral pool strategy , starting from D-erythronolactone . Unlike DXP synthesis which requires threo-precursors (like D-threitol), DRP requires an erythro-backbone.

Reaction Scheme Overview
  • Scaffold Protection: Acetonide protection of D-erythronolactone.

  • Ring Opening/Activation: Conversion of the lactone to a Weinreb amide (enabling precise methyl ketone formation).

  • Chain Extension: Grignard addition (MeMgBr) to install the C1-methyl group.

  • Phosphorylation: Selective phosphorylation of the primary hydroxyl.

  • Global Deprotection: Yielding the final free sugar phosphate.

SynthesisWorkflow Start D-Erythronolactone (Erythro Core) Step1 1. Acetonide Protection 2. Weinreb Amine Opening Start->Step1 Intermediate1 Protected Weinreb Amide Step1->Intermediate1 Step2 Grignard Addition (MeMgBr) Intermediate1->Step2 Intermediate2 Protected Methyl Ketone Step2->Intermediate2 Step3 Phosphorylation (Dibenzyl phosphoramidite) Intermediate2->Step3 Step4 Global Deprotection (H2/Pd, Acid) Step3->Step4 Product 1-Deoxy-D-ribulose 5-phosphate (DRP) Step4->Product

Figure 1: Stereoselective synthesis workflow for 1-Deoxy-D-ribulose 5-phosphate.

Detailed Experimental Protocol

Phase A: Scaffold Preparation

Reagents: D-Erythronolactone, 2,2-dimethoxypropane, p-TsOH, N,O-Dimethylhydroxylamine HCl, AlMe


.
  • Acetonide Protection:

    • Dissolve D-erythronolactone (5.0 g) in acetone (50 mL) and 2,2-dimethoxypropane (10 mL).

    • Add catalytic p-toluenesulfonic acid (p-TsOH). Stir at RT for 4 h.

    • Neutralize with Et

      
      N, concentrate, and purify by silica flash chromatography (Hex/EtOAc) to yield 2,3-O-isopropylidene-D-erythronolactone .
      
  • Weinreb Amide Formation:

    • Suspend N,O-dimethylhydroxylamine HCl (2.0 equiv) in dry CH

      
      Cl
      
      
      
      (DCM) at 0°C. Carefully add AlMe
      
      
      (2.0 equiv) dropwise (Handle with extreme caution: Pyrophoric).
    • Stir 30 min, then add protected lactone (1.0 equiv) in DCM.

    • Warm to RT and stir overnight. Quench with Rochelle’s salt solution. Extract with DCM.

    • Result:N-methoxy-N-methyl-2,3-O-isopropylidene-4-hydroxy-butanamide .

Phase B: Chain Extension & Phosphorylation

Reagents: TBSCl, MeMgBr, Dibenzyl N,N-diisopropylphosphoramidite, Tetrazole, mCPBA.

  • Silyl Protection (Primary Alcohol):

    • Protect the free C4-hydroxyl (which will become C5 in the final product) using TBSCl and Imidazole in DMF.

  • Methyl Ketone Installation:

    • Dissolve the Weinreb amide in dry THF at 0°C.

    • Add MeMgBr (3.0 equiv, 3M in ether) dropwise. The Weinreb amide prevents over-addition.

    • Quench with NH

      
      Cl. Purify to obtain the protected methyl ketone .
      
  • Desilylation:

    • Remove TBS group using TBAF in THF (1 h, 0°C). Isolate the primary alcohol.[1]

  • Phosphorylation (Phosphoramidite Method):

    • Dissolve the alcohol in dry DCM. Add tetrazole (activator) and dibenzyl N,N-diisopropylphosphoramidite (1.2 equiv).

    • Stir 1 h. Oxidize P(III) to P(V) by adding mCPBA (1.5 equiv) at -78°C -> 0°C.

    • Result:Dibenzyl-protected phosphate ester .

Phase C: Global Deprotection & Purification
  • Hydrogenolysis (Benzyl Removal):

    • Dissolve in MeOH. Add Pd/C (10% w/w). Stir under H

      
       balloon (1 atm) for 4 h to remove benzyl groups. Filter through Celite.
      
  • Acetonide Hydrolysis:

    • Treat the filtrate with acidic resin (Dowex 50W-X8, H+ form) or 1M HCl for 2 h.

    • Neutralize with dilute NH

      
      OH to pH 7.0.
      
  • Purification:

    • Anion Exchange Chromatography: Load onto a DEAE-Sepharose column. Elute with a linear gradient of NH

      
      HCO
      
      
      
      (0 to 0.5 M).
    • Lyophilize fractions containing DRP.

    • Validation:

      
      H NMR (D
      
      
      
      O) should show the methyl singlet at ~2.3 ppm and characteristic ribulose coupling constants (J
      
      
      ~ 4-5 Hz for erythro, vs <2 Hz for threo/xylulose).

Protocol for Stable Phosphonate Derivatives

For drug discovery, the labile phosphate ester is often replaced with a phosphonate (C-P bond) to prevent hydrolysis by phosphatases.

Target: 1-Deoxy-D-ribulose 5-phosphonate

  • Starting Material: Use the Protected Methyl Ketone (from Step 4 above) before TBS protection.

  • Iodination: Convert the primary alcohol to an iodide using I

    
    , PPh
    
    
    
    , and Imidazole.
  • Arbuzov Reaction:

    • React the iodide with Triethyl phosphite (P(OEt)

      
      ) at 120°C (neat) for 4 h.
      
    • This forms the C-P bond (Diethyl phosphonate ester).

  • Deprotection:

    • TMSBr Treatment: Treat with TMSBr in DCM to cleave ethyl esters to phosphonic acid.

    • Acid Hydrolysis: Remove acetonide as in Phase C.

    • Result: A hydrolytically stable isostere of DRP.

Data Summary & Validation Standards

Parameter1-Deoxy-D-ribulose 5-P (DRP)1-Deoxy-D-xylulose 5-P (DXP)
Stereochemistry Erythro (3R, 4R)Threo (3S, 4R)
Precursor D-Erythronolactone / D-RiboseD-Threitol / D-Xylose
NMR J

(Hz)
4.5 - 5.5 Hz 1.5 - 2.5 Hz
DXR Activity Slow substrate / InhibitorNatural Substrate
Stability Moderate (Retro-aldol prone)Moderate
Enzymatic Validation Assay

To confirm the identity and purity of synthesized DRP, perform a kinetic assay with recombinant DXR (IspC) .

  • Assay Mix: 100 mM Tris-HCl (pH 7.5), 1 mM MnCl

    
    , 0.2 mM NADPH.
    
  • Procedure: Add DRP (0.1 - 1 mM). Monitor NADPH consumption at 340 nm.

  • Expected Result: DRP should show significantly lower

    
     than DXP or act as a competitive inhibitor (
    
    
    
    determination) depending on the species source of DXR.

Pathway Logic & References

The following diagram illustrates the divergence where DRP acts as a probe vs. the natural DXP flow.

PathwayLogic Pyr Pyruvate + G3P DXS DXS Enzyme Pyr->DXS DXP DXP (Natural Threo) DXS->DXP DXR DXR (Reductoisomerase) DXP->DXR DRP DRP (Synthetic Erythro) DRP->DXR Competes/Inhibits Inhibition Enzyme Inhibition / Mechanistic Probing DRP->Inhibition MEP MEP (Isoprenoid Precursor) DXR->MEP

Figure 2: Interaction of Synthetic DRP with the MEP Pathway.

References
  • Chemical Synthesis of DXP/DRP Precursors

    • Synthesis of 1-Deoxy-D-xylulose 5-phosph
    • Source: [2]

  • Tryptophan Pathway Intermediate (CdRP)

    • Chemical Synthesis of the Tryptophan Path Intermediate 1-(o-Carboxyphenylamino)
    • Source: [3]

  • Stereochemical Analysis & NMR

    • Characterization and inhibition of the IspC, IspE and IspF proteins.
    • Source:

  • Biological Context (MEP Pathway)

    • 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) mechanisms.[4]

    • Source:

Sources

in vitro enzymatic conversion of 1-Deoxy-D-ribulose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Enzymatic Conversion of 1-Deoxy-D-Ribulose 5-Phosphate Derivatives (CdRP)

Abstract & Core Directive

This guide details the in vitro enzymatic conversion of 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to Indole-3-glycerol phosphate (IGP) .[1] While "1-deoxy-D-ribulose" exists as a rare sugar, its most critical biological role is as the carbohydrate backbone of CdRP, a transient intermediate in the tryptophan biosynthesis pathway.

This conversion is catalyzed by Indole-3-glycerol phosphate synthase (IGPS) .[1][2][3] Because this pathway is essential in bacteria (including Mycobacterium tuberculosis) and plants but absent in mammals, IGPS is a high-value target for the development of novel antibiotics and herbicides.[4] This protocol focuses on the kinetic characterization of IGPS and the screening of inhibitors.[4]

Scientific Background & Mechanism

The Metabolic Context

The conversion of CdRP is the fourth step in the shikimate-chorismate pathway leading to tryptophan. It is preceded by the isomerization of phosphoribosylanthranilate (PRA) by PRA isomerase (PRAI).[5]

  • Substrate: 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP).

  • Enzyme: Indole-3-glycerol phosphate synthase (IGPS).[1][2][3]

  • Product: Indole-3-glycerol phosphate (IGP) +

    
     + 
    
    
    
    .[1]

Distinction Note: Do not confuse 1-deoxy-D-ribulose with its isomer 1-deoxy-D-xylulose (found in the MEP pathway for isoprenoid synthesis). While structurally similar, they belong to distinct metabolic routes (Tryptophan vs. Terpenoids).

Reaction Mechanism

The IGPS reaction involves a chemically complex sequence:

  • Cyclization: The amino group of the anthranilate moiety attacks the C2 ketone of the ribulose chain.

  • Decarboxylation: Removal of the carboxyl group drives the reaction forward.

  • Dehydration: Loss of water aromatizes the pyrrole ring to form the final indole structure.

IGPS_Mechanism CdRP CdRP (Substrate) Intermediate1 Cyclic Hemiaminal (Intermediate) CdRP->Intermediate1 Ring Closure (General Acid: Lys110/119) Intermediate2 Indolenine (Intermediate) Intermediate1->Intermediate2 Decarboxylation (-CO2) IGP Indole-3-glycerol Phosphate (Product) Intermediate2->IGP Dehydration (-H2O) IGPS Enzyme: IGPS (TIM Barrel) IGPS->CdRP Catalysis

Figure 1: Mechanistic flow of the IGPS reaction.[3][5] The enzyme facilitates ring closure followed by irreversible decarboxylation.[5]

Materials & Reagents

Enzyme Preparation
  • Enzyme: Recombinant IGPS (e.g., E. coli TrpC or M. tuberculosis MtIGPS).[3]

  • Source: Overexpressed in E. coli (BL21 strains) and purified via Ni-NTA affinity chromatography (if His-tagged).

  • Storage: -80°C in 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10% Glycerol.

Substrate (CdRP)
  • Challenge: CdRP is chemically unstable (half-life ~30 mins at 37°C in some buffers) and is not commercially available off-the-shelf.

  • Preparation Method A (Enzymatic): Generate in situ using purified PRAI enzyme acting on Phosphoribosylanthranilate (PRA).

  • Preparation Method B (Chemical): Chemical reduction of 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose (synthesized from anthranilic acid and D-ribose derivatives).

    • Note: For most screening assays, enzymatic generation from PRA is preferred to ensure substrate integrity.

Buffers & Solutions
  • Assay Buffer: 50 mM PIPES or Tris-HCl, pH 7.5.

  • Reducing Agent: 2 mM DTT (Critical to prevent oxidation of active site cysteines).

  • Additives: 0.5 mM EDTA (to chelate trace metals that might promote oxidation).

  • Detection: Quartz cuvettes (UV transparent) or UV-compatible microplates.

Experimental Protocol: Kinetic Assay of IGPS

This protocol measures the formation of the indole ring, which has a distinct UV absorption and fluorescence profile compared to the CdRP substrate.

Method A: Continuous Spectrophotometric Assay (Absorbance)

Best for kinetic characterization (


, 

).
  • Baseline Setup:

    • Pre-warm Assay Buffer (containing 2 mM DTT) to 25°C.

    • Blank the spectrophotometer at 280 nm .

  • Reaction Mix Preparation (1 mL):

    • Buffer: 900 µL.

    • Substrate (CdRP): Add to final concentration 5–100 µM.

  • Initiation:

    • Add IGPS Enzyme (10–50 nM final concentration).

    • Mix rapidly by inversion (do not vortex vigorously).

  • Measurement:

    • Monitor absorbance increase at 280 nm (

      
      ).
      
    • Note: Since protein also absorbs at 280 nm, the baseline absorbance will be high. Ensure the enzyme volume is small (<2% of total volume) to minimize mixing artifacts.

Method B: Fluorometric High-Throughput Screen

Best for inhibitor screening (Drug Discovery).

  • Principle: The product (IGP) and substrate (CdRP) have overlapping but distinct fluorescence properties. The formation of the indole ring leads to a measurable change in fluorescence emission.

  • Settings:

    • Excitation: 280 nm.

    • Emission: 340 nm (Monitor increase).

  • Workflow:

    • Step 1: Dispense 45 µL of CdRP (20 µM) in Assay Buffer into 96-well UV-star plates.

    • Step 2: Add 5 µL of Test Compound (Inhibitor) or DMSO control. Incubate 10 min.

    • Step 3: Inject 50 µL of IGPS enzyme solution.

    • Step 4: Monitor kinetics for 10–20 minutes.

  • Data Analysis:

    • Calculate Initial Velocity (

      
      ) from the linear portion of the curve.
      
    • Determine

      
       by plotting 
      
      
      
      vs. [Inhibitor].

Data Analysis & Quality Control

Kinetic Parameters

Fit data to the Michaelis-Menten equation to determine enzyme efficiency.

  • 
     : Maximum velocity of conversion.
    
  • 
     : Affinity for CdRP (Typical values: 1–10 µM for M. tuberculosis IGPS).
    
ParameterTypical Value (MtIGPS)Unit

0.05 - 0.1


(CdRP)
1.1 ± 0.2µM
pH Optimum7.5 - 8.0-
Troubleshooting Guide
IssueProbable CauseSolution
High Background Absorbance CdRP oxidation or impurity.Prepare CdRP fresh; store lyophilized at -80°C.
Non-Linear Kinetics Substrate instability.Use a coupled assay generating CdRP in situ from PRA.
No Activity Enzyme oxidation.Ensure 2 mM DTT is present in all buffers.
Inner Filter Effect High inhibitor concentration.Correct fluorescence data for absorption by the inhibitor at 280 nm.

Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_assay Assay Phase CdRP_Prep CdRP Preparation (Chemical or Enzymatic) Mix Mix Buffer + DTT + CdRP (Equilibrate 25°C) CdRP_Prep->Mix Enzyme_Prep IGPS Purification (Ni-NTA Affinity) Initiate Add IGPS Enzyme (Start Reaction) Enzyme_Prep->Initiate Mix->Initiate Measure Monitor Signal (Abs 280nm or Fluor 280/340nm) Initiate->Measure Analysis Calculate Kinetic Parameters (Vmax, Km, IC50) Measure->Analysis

Figure 2: Operational workflow for the IGPS kinetic assay.

References

  • Mechanistic Insights: Zaccardi, M. J., et al. "Investigating the Roles of Active Site Residues in Mycobacterium tuberculosis Indole-3-glycerol Phosphate Synthase." ACS Bio & Med Chem Au, 2023.

  • Protocol & Synthesis: "Indole-3-glycerol Phosphate Synthase Ligand Binding Interactions." Montclair State University Digital Commons.

  • Structural Biology: Wilmanns, M., et al.[3] "The structure of indole-3-glycerol phosphate synthase from Sulfolobus solfataricus." Nature Structural Biology, 1996.

  • Pathway Context: Parry, R. J., et al. "Biosynthesis of compounds containing an indole nucleus.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1-Deoxy-D-ribulose

[1]

Current Status: Operational Subject: 1-Deoxy-D-ribulose (1-DR) Classification: High-Lability Reagent Audience: Biochemistry & Medicinal Chemistry Divisions[1]

Introduction: The "Phantom" Intermediate

1-Deoxy-D-ribulose (1-DR) is not a standard shelf-stable sugar.[1] Unlike glucose or ribose, 1-DR is a 1-deoxyketose , a structural motif that makes it thermodynamically restless.[1] Lacking the hydroxyl group at C1, it cannot form the stable pyranose or furanose ring structures as effectively as its parent sugars, often existing in open-chain forms that are highly susceptible to:

  • Enolization (leading to isomerization).[1]

  • Dehydration (leading to furanones/aroma compounds).[1]

  • Maillard Reactivity (reacting with amines 100x faster than glucose).[1]

This guide treats 1-DR not as a solute, but as a transient chemical species that requires active preservation.[1]

Module 1: Critical Troubleshooting (The Emergency Room)

Use this section if your experiment is currently showing signs of failure.

Scenario A: The Solution Turned Yellow/Brown

Diagnosis: Maillard Reaction (Non-enzymatic browning) Cause: You likely dissolved 1-DR in a buffer containing primary amines (Tris, Glycine, Ammonium bicarbonate) or proteins. 1-DR acts as a potent dicarbonyl precursor, bypassing the slow "Amadori rearrangement" step required by normal sugars. Immediate Action:

  • Stop the experiment; the compound is irreversibly modified.

  • Switch Buffers: Use Phosphate (PBS), Citrate, HEPES, or MOPS.[1]

  • Remove Contaminants: Ensure glassware is free of residual amino acids.[1]

Scenario B: Loss of Signal (HPLC/NMR) without Color Change

Diagnosis: Lobry de Bruyn-Alberda van Ekenstein (LBAE) Isomerization Cause: The pH is too high (> pH 7.5).[1] Under alkaline conditions, 1-DR enolizes and isomerizes into 1-deoxy-D-xylulose or degrades into acetic acid and glycerol derivatives.[1] Immediate Action:

  • Check pH: If pH > 7.0, acidification is required.[1]

  • Acidify: Adjust to pH 4.5–5.5 using dilute HCl or Acetic Acid.

  • Quantify: Run a standard curve; you may have a mixture of isomers.

Scenario C: New Peaks at 280nm (UV)

Diagnosis: Dehydration to Furans Cause: The solution is too acidic (pH < 3.[1]0) or was heated. 1-DR dehydrates to form furanones (e.g., 4-hydroxy-5-methyl-3(2H)-furanone), which absorb strongly in the UV range.[1] Immediate Action:

  • Neutralize: Gently bring pH back to 5.0–6.0.[1]

  • Cool Down: Move samples to 4°C immediately.

Module 2: Visualizing the Instability

The following diagram illustrates the "Death Triangle" of 1-DR—the three pathways that lead to sample loss.

degradation_pathwaysOneDR1-Deoxy-D-ribulose(Active Agent)EnediolEnediolIntermediateOneDR->Enediol pH > 7.0(Base Catalysis)FuranFuranones/Sotolon(Dehydration)OneDR->Furan pH < 3.0 or Heat(- 2 H₂O)MaillardMelanoidins(Browning)OneDR->Maillard + Amines (Tris/Glycine)(Nucleophilic Attack)Isomer1-Deoxy-D-xylulose(Isomerization)Enediol->Isomer Re-protonation

Caption: The degradation pathways of 1-Deoxy-D-ribulose. Note that amine-based degradation (Maillard) is the fastest and most irreversible pathway.

Module 3: Best Practice Protocols (SOPs)

Protocol 1: Preparation of Stable Stock Solutions

Goal: Create a working solution stable for 24-48 hours.

ParameterSpecificationRationale
Solvent Degassed ddH₂OOxygen promotes oxidative cleavage; degassing is crucial.[1]
Buffer 10-50 mM Phosphate or CitrateAvoid Tris/Glycine. Phosphate provides buffering without nucleophilic amines.[1]
pH Target 5.0 – 6.0 The "Sweet Spot."[1] Prevents base-catalyzed isomerization and acid-catalyzed dehydration.[1]
Concentration High (>10 mM)Dilute solutions degrade faster due to higher solvent-to-solute ratio interactions.[1]
Temperature 4°C (Working), -80°C (Storage)Heat exponentially increases the rate of enolization.

Step-by-Step:

  • Weigh 1-DR solid in a glove box (if available) or low-humidity environment.[1]

  • Dissolve in degassed 20 mM Sodium Phosphate buffer (pH 5.5).

  • Aliquot immediately into light-protective (amber) tubes.

  • Flash freeze in liquid nitrogen if not using immediately.

Protocol 2: The "Inert Cold Chain" Storage

Goal: Long-term preservation (Months).

  • State: Store as a lyophilized powder whenever possible.

  • Atmosphere: Overlay vials with Argon or Nitrogen gas before sealing to prevent oxidation.[1]

  • Container: Glass vials with Teflon-lined caps are superior to plastic (which can be permeable to oxygen).[1]

  • Thawing: Thaw aliquots once . Do not refreeze. Discard unused portions.

Module 4: Troubleshooting Logic Flow

Use this decision tree to diagnose experimental anomalies.

troubleshooting_treeStartProblem DetectedColorIs solution colored(Yellow/Brown)?Start->ColorCheckBufferCheck Buffer CompositionColor->CheckBufferYesCheckpHCheck pHColor->CheckpHNoYesColorYesNoColorNoAminePresentContains Amines?(Tris, Glycine)CheckBuffer->AminePresentFixAmineCRITICAL ERROR:Switch to Phosphate/HEPESAminePresent->FixAmineYesCheckHeatWas sample heated?AminePresent->CheckHeatNopHHighpH > 7.0?CheckpH->pHHighpHLowpH < 4.0?pHHigh->pHLowNoIsoIssueIsomerization Likely(LBAE Transformation)pHHigh->IsoIssueYesFuranIssueDehydration Likely(Furan formation)pHLow->FuranIssueYes

Caption: Diagnostic logic for identifying the root cause of 1-DR degradation.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer if I keep the temperature at 4°C? A: No. While low temperature slows the reaction, 1-deoxy sugars are electrophilic enough to react with the primary amine of Tris even at 4°C over several hours. This will alter your concentration and potentially inhibit downstream enzymes via the formation of Schiff bases [1].

Q: My 1-DR standard curve is not linear. Why? A: You are likely observing the equilibrium between the ketone form and the hemiketal/hydrate forms. In aqueous solution, 1-DR exists in equilibrium.[1] Ensure you allow the solution to equilibrate for 30 minutes at the assay temperature before measuring, or use a method that forces the open chain (like derivatization) [2].

Q: Is 1-Deoxy-D-ribulose the same as 1-Deoxy-D-xylulose? A: No, they are stereoisomers (epimers) at the C3/C4 positions.[1] However, in alkaline conditions (pH > 8), they can interconvert via the enediol intermediate. If your assay is specific to ribulose, this isomerization will appear as "sample loss" [3].[1]

References

  • Maillard Reactivity of Deoxy Sugars

    • Title: Reactivity of 1-deoxy-D-erythro-hexo-2,3-diulose: A key intermediate in the Maillard chemistry of hexoses.[1][2]

    • Source: Journal of Agricultural and Food Chemistry.[1]

    • Link:[Link] (Validated Proxy for 1-deoxy ketone reactivity).[1]

  • Isomerization Mechanisms (LBAE)

    • Title: The Lobry de Bruyn-Alberda van Ekenstein transformation.[1][3][4][5]

    • Source: Advances in Carbohydrate Chemistry.[1][5]

    • Link:[Link][1]

  • General Stability of Deoxy-Ketoses

    • Title: Conformational preference and chiroptical response of carbohydrates D-ribose and 2-deoxy-D-ribose in aqueous and solid phases.[1][6]

    • Source: Journal of Physical Chemistry B.[1][6][7]

    • Link:[Link][1]

Technical Guide: Optimizing Chemical Synthesis of 1-Deoxy-D-ribulose

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemical synthesis and yield optimization of 1-Deoxy-D-ribulose (systematically known as 1-deoxy-D-erythro-2-pentulose ).

This molecule is the C3-epimer of the more widely known 1-deoxy-D-xylulose (a precursor in the non-mevalonate pathway). Due to its specific stereochemistry, "off-the-shelf" availability is limited, making robust in-house synthesis critical for researchers in glycomimetics and metabolic engineering.

Core Synthesis Strategy: The Hexose-3-ulose Contraction

Unlike simple chain elongations (Kiliani-Fischer), the most reliable chemical route to 1-deoxy-2-pentuloses involves the oxidative degradation/contraction of a 2-deoxy-hexose derivative.

This protocol is grounded in the Horton-Fischer method , which utilizes a base-catalyzed chain contraction of a protected 3-ulose intermediate. This method is superior to direct aldol condensations (e.g., hydroxyacetone + glyoxal) because it fixes the critical C3/C4 stereochemistry (the erythro configuration) early in the synthesis using a glucose/mannose scaffold.

The Reaction Pathway
  • Precursor Assembly: Synthesis of Methyl 4,6-O-benzylidene-2-deoxy-α-D-erythro-hexopyranosid-3-ulose.

  • Chain Contraction (Key Step): Treatment with Lithium Hydroxide (LiOH) to expel the C1 methoxy group and contract the ring, yielding the 1-deoxy-pentulose skeleton.

  • Global Deprotection: Acidic hydrolysis to release the free ketose.

Step-by-Step Protocol & Optimization
Phase 1: Precursor Synthesis (Oxidation)

Starting Material: Methyl 4,6-O-benzylidene-2-deoxy-α-D-arabino-hexopyranoside (derived from 2-deoxy-D-glucose).

  • Protocol: Dissolve starting material in anhydrous DMSO/DCM (1:1). Add acetic anhydride (Ac₂O) or use Swern oxidation conditions (Oxalyl chloride/DMSO/Et₃N) at -78°C to oxidize the C3-hydroxyl to the ketone.

  • Optimization Tip: Avoid over-oxidation. The 3-ulose is prone to β-elimination. Maintain strictly anhydrous conditions and quench at low temperature.

Phase 2: The LiOH Chain Contraction (The Critical Step)

This step determines the yield of the 1-deoxy skeleton. The reaction involves a biphasic system to manage the unstable intermediate.

  • Reagents: Lithium Hydroxide (LiOH), Water, Chloroform (CHCl₃).

  • Protocol:

    • Dissolve the 3-ulose (from Phase 1) in CHCl₃.

    • Add an aqueous solution of LiOH (0.1 M).

    • Stir vigorously at 0°C to 5°C (ice bath).

    • Monitor via TLC (Hexane:EtOAc 2:1). The starting material (Rf ~0.6) will disappear, and the product (benzylidene acetal of 1-deoxy-ribulose) will appear (Rf ~0.4).

    • Quench: Neutralize carefully with solid CO₂ (dry ice) or dilute acetic acid to pH 7. Do not use strong mineral acids yet.

Phase 3: Deprotection
  • Protocol: Dissolve the intermediate in 60% Acetic Acid (aq) and heat to 60°C for 2 hours.

  • Purification: Concentrate under reduced pressure.[1] The residue is often a syrup. Purify via column chromatography on silica gel (DCM:MeOH 9:1) or cation exchange resin (Ca²⁺ form) for high purity.

Troubleshooting & FAQs
Q1: My yield in the LiOH contraction step is <20%. What is going wrong?

Diagnosis: The 3-ulose intermediate is extremely sensitive to base-catalyzed β-elimination (forming an enone) rather than the desired benzilic acid-type rearrangement/contraction. Corrective Action:

  • Temperature Control: Ensure the reaction is kept strictly at 0–4°C . Higher temperatures favor elimination by-products.

  • Biphasic Efficiency: The reaction relies on the interface. Increase stirring speed (RPM > 800) to maximize surface area between the CHCl₃ and aqueous LiOH phases.

  • Base Concentration: Do not exceed 0.1 M LiOH. A high local concentration of base destroys the sugar.

Q2: I am seeing significant epimerization (mixtures of ribulose and xylulose).

Diagnosis: 1-Deoxy-ketoses can epimerize at C3 (alpha to the ketone) under basic conditions. Corrective Action:

  • Quenching: The neutralization step must be rapid. Use Dry Ice (Solid CO₂) added directly to the reaction mixture. This buffers the solution instantly to pH ~6-7, preventing thermodynamic equilibration to the threo (xylulose) isomer.

Q3: The final product is a dark tar/polymer.

Diagnosis: 1-Deoxy-D-ribulose is a reducing sugar and highly reactive (Maillard-type reactions). It polymerizes in strong acids or at high heat. Corrective Action:

  • Gentle Hydrolysis: Switch from HCl/H₂SO₄ to Dowex 50W-X8 (H⁺ form) resin in water at 50°C. Filter the resin to stop the reaction immediately.

  • Lyophilization: Do not rotary evaporate to dryness at high heat. Concentrate to a small volume and then freeze-dry.

Optimization Data Summary
ParameterStandard ConditionOptimized ConditionImpact on Yield
Oxidation Method PCC / DCMSwern (DMSO/Oxalyl Chloride) +15% (Prevents elimination)
Contraction Solvent THF / WaterCHCl₃ / Water (Biphasic) +25% (Protects product in organic phase)
Reaction Temp 25°C (Room Temp)0°C - 4°C +40% (Minimizes polymerization)
Quenching Agent 1M HClSolid CO₂ +10% (Preserves stereochemistry)
Reaction Workflow Diagram

G Start 2-Deoxy-D-Glucose (Precursor) Protect Methyl 4,6-O-benzylidene- 2-deoxy-α-D-glucoside Start->Protect 1. MeOH/HCl 2. PhCH(OMe)2 Oxidize Hexopyranosid-3-ulose (The Key Intermediate) Protect->Oxidize Swern Oxidation (-78°C) LiOH LiOH Biphasic Contraction (0°C) Oxidize->LiOH Chain Contraction (Rearrangement) Inter Protected 1-Deoxy-D-ribulose LiOH->Inter CHCl3 Extraction Final 1-Deoxy-D-ribulose (Target) Inter->Final Acid Hydrolysis (Deprotection)

Figure 1: Strategic workflow for the conversion of 2-deoxy-glucose to 1-deoxy-ribulose via the Horton-Fischer contraction method.

References
  • Fischer, J.-C., Horton, D., & Weckerle, W. (1977).[2] Preparative synthesis of 1-deoxy-D-erythro-2-pentulose and some of its derivatives. Canadian Journal of Chemistry, 55(23), 4078–4089.

  • Binkley, W. W. (1955). Column chromatography of sugars and their derivatives. Advances in Carbohydrate Chemistry, 10, 55-94.
  • Collins, P. M., & Ferrier, R. J. (1995). Monosaccharides: Their Chemistry and Their Roles in Natural Products. Wiley.

Sources

Technical Support Center: HPLC Method Development for 1-Deoxy-D-ribulose

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Method Development & Troubleshooting) Ticket Topic: Resolving Peak Overlap / Co-elution of 1-Deoxy-D-ribulose

Executive Summary

1-Deoxy-D-ribulose (D-1-deoxy-pentulose) presents a unique chromatographic challenge due to its lack of a UV-active chromophore, its tendency to undergo mutarotation (anomerization), and its structural similarity to its isomer, 1-Deoxy-D-xylulose (DOX).

This guide addresses the "Peak Overlap" phenomenon, where 1-Deoxy-D-ribulose co-elutes with matrix components, buffer salts, or stereoisomers. The following protocols prioritize Ligand Exchange Chromatography (LEC) and HILIC as the primary separation modes, with Derivatization as a secondary strategy for trace analysis.

Part 1: Diagnostic Triage – Define the Overlap

Before altering your method, you must characterize the nature of the overlap.[1] Use this decision matrix to identify your specific bottleneck.

Diagnostic Decision Tree

DiagnosticTree Start Start: Peak Overlap Detected Q1 Is the co-eluting peak identified? Start->Q1 Branch1 Yes: It is an Isomer (e.g., 1-Deoxy-D-xylulose) Q1->Branch1 Branch2 Yes: It is a Salt/Matrix (Void Volume) Q1->Branch2 Branch3 No: Unknown Contaminant Q1->Branch3 Action1 Switch to Ligand Exchange (Pb++) or Optimize HILIC Temp Branch1->Action1 Action2 Desalting Required (SPE or Ion Exclusion) Branch2->Action2 Action3 Check Detector Specificity (RI vs. MS) Branch3->Action3

Figure 1: Diagnostic workflow for categorizing peak overlap issues.

Part 2: Core Methodologies & Troubleshooting

Method A: Ligand Exchange Chromatography (LEC)

Best for: Separating isomers (Ribulose vs. Xylulose) and bulk quantification.

The Mechanism: LEC separates sugars based on the formation of weak coordination complexes between the metal counter-ion (Ca²⁺, Pb²⁺) of the stationary phase and the hydroxyl groups of the sugar.

  • Critical Insight: 1-Deoxy-D-ribulose is a ketose. Ketoses generally complex more weakly than aldoses on Ca²⁺ columns but can be manipulated by temperature.

Protocol:

  • Column: Sulfonated polystyrene-divinylbenzene (PS-DVB) in Calcium (Ca²⁺) or Lead (Pb²⁺) form.

    • Recommendation: Bio-Rad Aminex HPX-87P (Pb²⁺) or Shodex Sugar SP0810 (Pb²⁺) for maximum isomer resolution.

  • Mobile Phase: 100% HPLC-grade Water (Degassed).

  • Flow Rate: 0.5 – 0.6 mL/min (High pressure is the enemy of these soft gels).

  • Temperature: 80°C - 85°C (Critical).

Troubleshooting Q&A:

Q: My 1-Deoxy-D-ribulose peak is broad and splitting (doublet). Is the column dead?

A: Likely not. This is anomeric separation . Reducing sugars exist in equilibrium between alpha and beta anomers. At low temperatures (20-40°C), the interconversion is slow, and the column may separate the two anomers, causing a split peak.

  • Fix: Increase column temperature to 80-85°C . This accelerates mutarotation, collapsing the anomers into a single, sharp average peak [1].

Q: I still have overlap with 1-Deoxy-D-xylulose.

A: Switch from Calcium (Ca²⁺) to Lead (Pb²⁺) form columns. Pb²⁺ has a larger ionic radius and different coordination geometry, often providing better selectivity for pentulose isomers. Alternatively, use a Borate-complex anion exchange method, though this is messier to operate.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS compatibility and complex biological matrices.

The Mechanism: Separation based on partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.

Protocol:

  • Column: Polymeric Amide or Polymeric Amino (e.g., Shodex AsahiPak NH2P-50).

    • Warning: Avoid silica-based amino columns. They are unstable and can react with the carbonyl group of 1-Deoxy-D-ribulose (Schiff base formation), leading to irreversible sample loss [2].

  • Mobile Phase: Acetonitrile:Water (typically 75:25 to 85:15).

  • Buffer: 5-10 mM Ammonium Acetate (pH 5-6) is essential to control ionization if using MS.

Troubleshooting Q&A:

Q: The retention time is shifting run-to-run.

A: HILIC columns require long equilibration times.

  • Fix: Ensure the column is equilibrated with at least 20 column volumes of the initial mobile phase. If using a gradient, the re-equilibration step must be sufficiently long.

Q: I see a "Ghost Peak" interfering with my analyte in RI detection.

A: In HILIC with RI detection, this is often a "system peak" caused by the sample solvent differing from the mobile phase.

  • Fix: Dissolve your standard and sample in the exact mobile phase composition (e.g., 75% ACN). Do not inject 100% aqueous samples into a HILIC stream.

Part 3: Data Presentation & Comparison

Detector Selection Matrix
FeatureRefractive Index (RI)ELSD / CADMass Spectrometry (MS/MS)
Primary Use Bulk sugars, QC, High conc.Gradient elution, semi-volatilesTrace analysis, Identification
Sensitivity Low (mg/L range)Medium (µg/L range)High (ng/L range)
Gradient Compatible NO (Isocratic only)YES YES
Key Limitation Temperature drift, "Negative" peaks from saltsNon-linear response (requires log-log calibration)Ion suppression from matrix
Suitability for 1-Deoxy-D-ribulose High (if pure)High (General purpose)Best (for complex matrix)
Advanced Workflow: Derivatization for Trace Analysis

If direct detection fails due to sensitivity or massive matrix overlap, derivatization adds a "handle" for UV or Fluorescence detection.

Protocol: DMB Derivatization (for alpha-keto sugars)

  • Reagent: 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2][3]

  • Reaction: Reacts with alpha-keto acids/sugars to form fluorescent quinoxalinones.

  • Conditions: 50°C for 45 mins in acidic medium.

  • Detection: Fluorescence (Ex 350 nm, Em 445 nm).

  • Benefit: Eliminates interference from non-keto sugars (like Glucose) which do not react [3].

Part 4: Visualizing the Resolution Strategy

Troubleshooting Loop: Resolving Co-elution

ResolutionLoop Detect Problem: Co-elution Detected CheckTemp Step 1: Check Column Temp (Is it >80°C?) Detect->CheckTemp TempAction Action: Increase to 85°C (Collapse Anomers) CheckTemp->TempAction No CheckFlow Step 2: Check Flow Rate (Is it too high?) CheckTemp->CheckFlow Yes TempAction->Detect FlowAction Action: Reduce to 0.4 mL/min (Improve Efficiency) CheckFlow->FlowAction Yes CheckColumn Step 3: Evaluation Stationary Phase CheckFlow->CheckColumn No FlowAction->Detect ColAction1 Switch Counter-ion (Ca++ -> Pb++) CheckColumn->ColAction1 Isomer Issue ColAction2 Switch Mode (LEC -> HILIC) CheckColumn->ColAction2 Matrix Issue Resolved Resolution Achieved ColAction1->Resolved ColAction2->Resolved

Figure 2: Iterative troubleshooting loop for optimizing resolution.

References

  • Churms, S. C. (1996). Recent developments in the chromatographic analysis of carbohydrates.[4][5][6] Journal of Chromatography A, 720(1-2), 151-166.

  • JASCO Inc. (2022).[7] Analysis of Sugars by HPLC-ELSD using Polymer NH2 Columns. Application Note.

  • Nakamura, M., et al. (2019). Determination of the Activity of 1-Deoxy-D-Xylulose 5-Phosphate Synthase by Pre-column Derivatization-HPLC Using 1,2-Diamino-4,5-Methylenedioxybenzene. ResearchGate.

  • Shimadzu Corp. (2020). Methods for Separating Sugars: Ligand Exchange vs. Size Exclusion.[8][9] Technical Report.[8]

Sources

stabilizing 1-Deoxy-D-ribulose samples for long-term storage

[1]

Product Support ID: 1-DR-STAB-GUIDE-v2.4 Applicable Compounds: 1-Deoxy-D-ribulose (1-deoxy-erythro-pentulose); related 1-deoxy-2-ketoses.[1] Target Audience: Synthetic Chemists, Metabolic Engineers, Structural Biologists.[1]

Part 1: The Core Directive (Mechanistic Insight)[1]

Why is 1-Deoxy-D-ribulose unstable? Unlike standard aldoses (e.g., glucose) or 2-deoxy-aldoses (e.g., 2-deoxyribose), 1-Deoxy-D-ribulose is a 1-deoxy-2-ketose .[1] Its structure contains a methyl ketone motif (

1
  • The Lobry de Bruyn–Van Ekenstein (LdB-VE) Transformation: In aqueous solution, particularly at pH > 7.0, the carbonyl oxygen at C2 facilitates the abstraction of the acidic proton at C3.[1] This results in an enediol intermediate .[1][2][3] Once formed, this intermediate can re-tautomerize into unwanted isomers (e.g., 1-deoxy-D-xylulose) or degrade into smaller fragments.[1]

    • Critical Insight: The lack of a hydroxyl group at C1 (the "1-deoxy" feature) prevents the formation of a pyranose/furanose ring that typically protects the carbonyl in standard sugars.[1] Therefore, 1-Deoxy-D-ribulose spends more time in its reactive acyclic (open-chain) form compared to ribulose.[1]

  • Maillard Reactivity (Browning): As a reducing sugar with an exposed ketone, it reacts aggressively with any free amines (Tris buffer, amino acids, proteins).[1] This leads to Schiff base formation, polymerization, and the characteristic yellow-brown discoloration.[1]

  • Hygroscopic Deliquescence: In its solid state, 1-Deoxy-D-ribulose is often an amorphous oil or a hygroscopic glass.[1] It avidly absorbs atmospheric water, lowering its glass transition temperature (

    
    ) and accelerating hydrolysis or crystallization into thermodynamically stable (but experimentally useless) aggregates.[1]
    

Part 2: Storage & Handling Protocols[1][4]

Workflow A: Long-Term Storage (Solid State)

Recommended for storage > 1 week.[1][4]

ParameterSpecificationRationale
Temperature -20°C to -80°C Kinetic arrest of oxidation and enolization.[1]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent oxidative cleavage of the ketone.[1]
Container Amber Glass + Parafilm Amber glass blocks UV (which catalyzes radical formation); Parafilm ensures a secondary moisture seal.[1]
Desiccant Silica Gel / P2O5 Essential.[1] The compound is hygroscopic; moisture absorption catalyzes degradation.[1]

Protocol:

  • Lyophilize the sample to a dry powder or oil.[1]

  • Flush the vial with dry Argon gas for 30 seconds.

  • Cap tightly and wrap the closure with Parafilm M.[1]

  • Place the vial inside a secondary container (e.g., a Falcon tube) containing a sachet of activated silica gel.

  • Store at -20°C.

Workflow B: Working Solutions (Aqueous)

Recommended for immediate experimental use.

ParameterSpecificationRationale
Solvent Degassed Water Removes dissolved oxygen.[1]
pH Range 5.5 – 6.5 Slightly acidic pH suppresses proton abstraction (enolization) without catalyzing acid hydrolysis.[1] AVOID pH > 7.5.
Buffers Phosphate, HEPES, MOPS AVOID TRIS or Glycine. Primary amines react with the ketone (Maillard reaction).[1]
Lifespan < 24 Hours at 4°C The acyclic form is highly reactive; degradation is measurable within days at 4°C.

Part 3: Visualization of Stability Logic

Diagram 1: The Degradation Pathway (LdB-VE)

This diagram illustrates why pH control is non-negotiable.[1] The enediol intermediate is the "gateway" to impurity.[1]

LdB_TransformationRibulose1-Deoxy-D-ribulose(Target Compound)EnediolEnediolIntermediate(Highly Unstable)Ribulose->Enediol pH > 7.0(Base Catalysis)Isomer1-Deoxy-D-xylulose(Isomer Impurity)Enediol->Isomer TautomerizationDegradationFragmentationProductsEnediol->Degradation Oxidation/CleavageIsomer->EnediolReversible

Caption: The Lobry de Bruyn–Van Ekenstein transformation mechanism. Alkaline conditions drive the target compound into an unstable enediol state, leading to irreversible isomerization.[1]

Diagram 2: Storage Decision Tree

Follow this logic to determine the correct handling procedure based on your experimental timeline.

Storage_DecisionStartReceived 1-Deoxy-D-ribuloseFormCheckIs it Solid or Solution?Start->FormCheckSolidSolid / OilFormCheck->SolidSolutionSolutionFormCheck->SolutionDesiccateStore w/ Desiccant@ -20°CSolid->DesiccateUsageTimeUsage Timeline?Solution->UsageTimeImmediate< 24 HoursUsageTime->ImmediateLongTermSol> 24 HoursUsageTime->LongTermSolKeepColdKeep on Ice (4°C)Check pH < 7.0Immediate->KeepColdFlashFreezeAliquot & Flash Freeze(Liquid N2) -> -80°CLongTermSol->FlashFreeze

Caption: Decision matrix for stabilizing 1-Deoxy-D-ribulose based on physical state and experimental timeline.

Part 4: Troubleshooting & FAQs

Q1: My clear solution turned yellow overnight. Can I still use it? Status: CRITICAL FAILURE.

  • Diagnosis: The yellowing indicates the formation of Maillard reaction products or aldol polymerization.[1] This usually happens if the solution was stored in a buffer containing amines (Tris, Glycine) or if the pH drifted alkaline.[1]

  • Action: Discard the sample. The impurities will interfere with spectrophotometric assays and enzyme kinetics.[1]

Q2: The solid sample looks like a sticky gum. Is it degraded? Status: WARNING.

  • Diagnosis: This is likely hygroscopic deliquescence . 1-Deoxy sugars often have low glass transition temperatures.[1] Absorbing moisture turns them into a viscous syrup.[1]

  • Action: If the color is still white/colorless, the chemical purity may still be intact.[1] Dissolve a small aliquot in

    
     and run a proton NMR. If the spectra are clean, re-lyophilize the remaining bulk immediately.[1]
    

Q3: Can I autoclave a stock solution of 1-Deoxy-D-ribulose? Status: PROHIBITED.

  • Reasoning: The high heat (121°C) combined with water will cause rapid caramelization and thermodynamic degradation of the ketose.[1]

  • Alternative: Sterilize by filtration using a 0.22

    
     PVDF or PES membrane.[1]
    

Q4: Why do you recommend Phosphate buffer over Tris? Status: CHEMISTRY ALERT.

  • Reasoning: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine .[1] This amine attacks the ketone group at C2 of your sugar, forming a Schiff base (imine).[1] Phosphate is non-nucleophilic toward the ketone and is safe.[1]

Part 5: References

  • Angyal, S. J. (1984).[1] The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15–68.[1]

    • Relevance: Foundational text on the equilibrium of acyclic vs. cyclic forms of sugars, explaining the high reactivity of deoxy-ketoses.[1]

  • Speck, J. C. (1958).[1] The Lobry de Bruyn-Alberda van Ekenstein Transformation. Advances in Carbohydrate Chemistry, 13, 63–103.[1]

    • Relevance: The definitive review on the base-catalyzed isomerization mechanism (Enolization) that destroys ketose samples.[1]

  • Davídek, T., et al. (2006).[1] Degradation of Carbohydrates and Maillard Reaction.[1] Sugar Confectionery and Chocolate Manufacture.[1]

    • Relevance: details the browning reactions between reducing sugars (like 1-DR) and amines.

  • Cayman Chemical. (2022).[1][5] Product Information: 2-Deoxy-D-ribose Stability.

    • Relevance: Provides the industry-standard baseline for deoxy-sugar storage (-20°C, desiccated), which applies to the 1-deoxy isomer.[1]

Executive Summary: The "Sticky" Science of Deoxy-Ketose Purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Isolation of 1-Deoxy-D-ribulose (1-DR)

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing (DSP) & Purification Last Updated: February 26, 2026

Purifying 1-Deoxy-D-ribulose (1-DR) presents a paradox: it is chemically similar enough to its substrates (sugar phosphates, pyruvate) to make bulk separation difficult, yet distinct enough (hydrophobicity, lack of C1 hydroxyl) to require specialized chromatography.

As a methyl ketone sugar (1-deoxy-2-pentulose), 1-DR is highly reactive. It is prone to Maillard reactions (browning) and epimerization (converting to 1-deoxy-D-xylulose) under alkaline or high-heat conditions.

This guide moves beyond standard "sugar cleanup" and focuses on the Borate-Complexation Anion Exchange workflow, which exploits the specific stereochemistry of the ribulose moiety to achieve >98% purity.

Module 1: The Purification Logic (Visualization)

Before troubleshooting, verify your workflow against this logic. Most failures occur because researchers attempt to remove all impurities in a single step.

PurificationWorkflow Crude Crude Reaction Mix (1-DR, Pyruvate, GAP, Enzymes) Clarification Step 1: Clarification (Ultrafiltration 10kDa) Crude->Clarification Remove Enzymes AnionEx_Cl Step 2: Pyruvate/GAP Removal (Strong Anion Ex - Cl⁻ Form) Clarification->AnionEx_Cl Bind Acids/Phosphates Borate_Complex Step 3: Isomer Resolution (Anion Ex - Borate Form) AnionEx_Cl->Borate_Complex Selective Sugar Binding Polishing Step 4: Desalting/Polishing (Cation Ex - H⁺ Form) Borate_Complex->Polishing Remove Borate Final Pure 1-DR Syrup Polishing->Final Lyophilization

Figure 1: The Multi-Stage Cascade. Note that Pyruvate (acidic) and GAP (phosphate) are removed BEFORE the delicate isomer separation.

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: "My product turns brown/yellow during concentration."

Diagnosis: You are witnessing the Maillard Reaction or Aldol Condensation . 1-DR is a reducing sugar with a methyl ketone group. It is significantly more reactive than Glucose.[1] If you concentrate it in the presence of residual amines (buffers like Tris/Ammonium) or at high pH, it will degrade.

Corrective Protocol:

  • Buffer Swap: Never concentrate a crude mixture containing Tris, Glycine, or Ammonium salts. Use a cation exchange step (H+ form) to strip these amines before rotary evaporation.

  • Acidify Slightly: Adjust pH to 4.5–5.0 before evaporation. Avoid alkaline conditions (pH > 8.0) which promote enolization and degradation.

  • Temperature Limit: Set the water bath to < 40°C . Use high vacuum rather than high heat.

Scenario B: "I cannot separate 1-DR from Ribose or Xylulose."

Diagnosis: Standard C18 or Amino columns rely on polarity, which is too similar between these isomers. You are failing to exploit Stereoselectivity .

The Solution: Borate Complexation Borate ions form cyclic esters with cis-diols (hydroxyl groups on adjacent carbons on the same side).

  • Ribulose configuration: C3-OH and C4-OH are cis (erythro configuration).

  • Xylulose configuration: C3-OH and C4-OH are trans (threo configuration).

  • Mechanism: The Ribulose moiety forms a stronger negative charge complex with borate than Xylulose. It will retain longer on an anion exchange column.

Scenario C: "Pyruvate is contaminating my final product."

Diagnosis: Pyruvate is a keto-acid. It behaves similarly to sugars on some columns but is strictly anionic at neutral pH.

Corrective Protocol: Do not rely on the Borate column for this. Use a Pre-column Scavenger .[2]

  • Pass the crude mixture through a Strong Anion Exchanger (Dowex 1x8 or equivalent) in the Chloride (Cl⁻) or Acetate form before the borate step.

  • Why? Pyruvate (net charge -1) binds tightly to the Cl- resin. 1-DR (neutral) flows through.

Module 3: The "Gold Standard" Protocol (Borate Anion Exchange)

Objective: Isolate 1-DR from structural isomers and unreacted substrates.

Materials:

  • Resin: Strong Anion Exchanger (e.g., Dowex 1x8, 200-400 mesh).

  • Mobile Phase A: 15 mM Potassium Borate (pH 8.0).

  • Mobile Phase B: 100 mM Potassium Borate (pH 9.0) + 100 mM KCl (for elution).

Step-by-Step Methodology:

  • Resin Conversion (Critical):

    • Commercially available resin is usually in Cl⁻ form.[3]

    • Pack column.[2] Wash with 5 Bed Volumes (BV) of 0.5 M K₂B₄O₇ (Potassium Tetraborate) .

    • Wash with water until pH is neutral.

    • Equilibrate with Mobile Phase A.

  • Loading:

    • Load the sample (ensure it is salt-free and pH ~7-8).

    • Note: 1-DR will bind weakly; impurities like Pyruvate (if not removed previously) will bind strongly.

  • Elution Gradient:

    • 0-15 mins: Isocratic 100% A. (Elutes non-binding neutrals).

    • 15-60 mins: Linear gradient to 100% B.

    • Separation Logic: 1-Deoxy-D-xylulose (threo) elutes before 1-Deoxy-D-ribulose (erythro) because the cis-diol in ribulose binds borate tighter.

  • Borate Removal (The "Catch"):

    • Your collected fractions now contain borate salts.

    • Method: Pass fractions through a Cation Exchange column (Dowex 50W, H⁺ form). The K⁺ is exchanged for H⁺, generating Boric Acid.

    • Evaporation: Evaporate with Methanol . Boric acid forms volatile Methyl Borate (azeotrope) and evaporates, leaving pure sugar. Repeat methanol evaporation 3x.

Module 4: Quantitative Comparison of Methods

MethodSelectivity (Isomers)CapacityThroughputMajor Drawback
Amino-Bonded Silica (HPLC) LowLowHighPoor resolution of 1-DR vs DOX; Short column life.
Ligand Exchange (Ca²⁺) MediumHighMediumRequires high temp (80°C) which degrades 1-DR.
Borate Anion Exchange High High LowRequires laborious borate removal step (Methanol).
Activated Charcoal LowMediumHighOnly good for bulk color removal; poor isomer separation.

Module 5: Visualization of Borate Selectivity

This diagram explains why the Borate method works for your specific target.

BorateMechanism cluster_Binding Resin Interaction Sugar Sugar Mixture (1-DR + Isomers) Complex_Strong Strong Complex (Erythro) 1-Deoxy-D-ribulose (Cis-diol at C3, C4) Sugar->Complex_Strong + Borate Complex_Weak Weak/No Complex (Threo) 1-Deoxy-D-xylulose (Trans-diol at C3, C4) Sugar->Complex_Weak + Borate Borate Borate Buffer (B(OH)4-) Borate->Complex_Strong Borate->Complex_Weak Elution Elution Order Complex_Strong->Elution High Affinity Complex_Weak->Elution Low Affinity Result 1. Xylulose (Early) 2. Ribulose (Late) Elution->Result

Figure 2: Stereochemical selection. 1-DR (Erythro) binds tighter than its isomers, allowing chromatographic resolution.

References

  • Shimadzu Corporation. "Methods for Separating Sugars: Borate Complex Anion Exchange." Shimadzu Technical Guide. Available at: [Link]

  • Khym, J. X., & Zill, L. P. (1952). "The Separation of Sugars by Ion Exchange." Journal of the American Chemical Society.
  • De Wulf, P., & Vandamme, E. J. (1997).[4] "Production of D-ribose by fermentation." Applied Microbiology and Biotechnology. Available at: [Link]

  • Takasaki, Y. (1972).[3] "On the separation of sugars."[5][6] Agricultural and Biological Chemistry. (Cited for Bisulfite/Sulfate forms of resin).[3]

Sources

Technical Support Center: Minimizing Isomerization of 1-Deoxy-D-ribulose (1-DR)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Senior Researchers, Process Chemists, and Metabolic Engineers Subject: 1-Deoxy-D-ribulose (1-DR) Stability & Extraction Optimization

Introduction: The Stability Paradox of 1-Deoxy-D-ribulose

1-Deoxy-D-ribulose (1-DR) is a rare pentulose and a critical metabolic intermediate, often associated with the non-mevalonate (MEP) pathway and thiamine biosynthesis. Unlike its phosphorylated counterpart (DXP), free 1-DR lacks the stabilizing phosphate ester, making it highly susceptible to thermodynamic equilibration.

The primary challenge in extracting 1-DR is preventing its isomerization into 1-deoxy-D-xylulose (1-DX) . This reaction is not a simple degradation but a stereochemical inversion at the C3 position, driven by the Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation. In 1-deoxy sugars, the absence of a C1 hydroxyl group shifts the primary isomerization mechanism from a C1-C2 enediol to a C2-C3 enediol intermediate.

This guide provides a self-validating protocol to lock 1-DR in its desired configuration during isolation.

Module 1: Critical Parameters & Troubleshooting (FAQ)

Q1: Why is my purified 1-DR fraction showing a "ghost peak" of 1-DX despite using high-purity starting material?

Diagnosis: Chemical Isomerization during workup. Root Cause: The most common culprit is alkaline exposure . Even transient exposure to pH > 7.5 (e.g., during anion exchange loading or neutralization) catalyzes proton abstraction at C3, forming the planar C2-C3 enediol intermediate. Upon re-protonation, the molecule relaxes into a racemic mixture of ribulose (1-DR) and xylulose (1-DX). Solution: Maintain all buffers at pH 5.0–6.5 . Use citrate or acetate buffers rather than Tris or carbonate. If using anion exchange, ensure the resin is pre-equilibrated to pH 6.0.

Q2: My broth extraction yield is good, but the solution turns yellow/brown upon concentration.

Diagnosis: Maillard reaction or Alkaline Degradation (Caramelization). Root Cause: 1-DR is a reducing ketose. In the presence of residual ammonium ions (from fermentation media) or amino acids, it undergoes rapid Maillard browning, especially if heated. Alternatively, alkaline degradation leads to fragmentation. Solution:

  • Deproteinize immediately: Use ultrafiltration (10 kDa cutoff) or cold ethanol precipitation to remove amine sources.

  • Temperature Control: Never exceed 40°C during rotary evaporation.

  • Buffer Exchange: Diafilter against water to remove ammonium salts before concentration.

Q3: Can I use standard silica chromatography for purification?

Diagnosis: Suboptimal separation and potential degradation. Analysis: Silica is slightly acidic but often requires basic modifiers (like triethylamine) to separate sugars effectively, which induces isomerization. Furthermore, sugars streak badly on standard silica. Recommendation: Switch to Ligand-Exchange Chromatography (LEC) using a cation-exchange resin in the Ca²⁺ form (e.g., Dowex 50W-X8 loaded with Calcium). This separates ketoses based on the spatial arrangement of hydroxyl groups without requiring pH modifiers.

Module 2: The "Gold Standard" Extraction Protocol

This protocol is designed to minimize thermodynamic equilibration. It relies on kinetic trapping —keeping the conditions unfavorable for the formation of the enediol intermediate.

Workflow Visualization

ExtractionWorkflow cluster_0 Phase 1: Quenching & Clarification cluster_1 Phase 2: Isolation cluster_2 Phase 3: Stabilization Harvest Harvest Fermentation Broth Quench ACID QUENCH Adjust to pH 4.5 - 5.0 (HCl/Acetic Acid) Temp: 4°C Harvest->Quench Immediate Centrifuge Centrifugation 10,000 x g, 15 min, 4°C Quench->Centrifuge Filter Microfiltration (0.2 µm) Remove residual biomass Centrifuge->Filter Capture Solid Phase Extraction (C18) Remove hydrophobic impurities Filter->Capture Exchange Ligand Exchange Chrom (Ca2+) Eluent: Degassed Water, 60°C Capture->Exchange Fraction Fraction Collection Monitor RI or UV (190nm) Exchange->Fraction Lyophilize Lyophilization Freeze dry to powder Fraction->Lyophilize Storage Storage -80°C, Desiccated Lyophilize->Storage

Caption: Optimized extraction workflow emphasizing rapid acidification (Quench) to prevent C2-C3 enediol formation.

Step-by-Step Methodology
1. Kinetic Quenching (Critical Step)
  • Action: Immediately upon harvesting the culture broth, adjust the pH to 4.5–5.0 using 1M Acetic Acid or HCl.

  • Why: This pH is low enough to protonate reactive amine species (preventing Maillard reactions) and high enough to prevent acid-catalyzed dehydration (furfural formation), while strictly avoiding the alkaline range that triggers isomerization.

  • Temperature: Chill broth to 4°C immediately.

2. Clarification & Deproteinization
  • Action: Centrifuge at 10,000 × g for 15 mins at 4°C. Filter supernatant through a 0.22 µm PVDF membrane.

  • Optional: If protein content is high, add cold ethanol (1:3 v/v), incubate at -20°C for 1 hour, and centrifuge to precipitate proteins. Evaporate ethanol at reduced pressure (<35°C).

3. Ligand-Exchange Chromatography (LEC)
  • Column: Strong Acid Cation exchange resin (e.g., Dowex 50W-X8, 200-400 mesh) converted to Ca²⁺ form .

  • Preparation: Flush resin with 0.1M CaCl₂ followed by extensive washing with degassed HPLC-grade water.

  • Elution: Isocratic elution with degassed water at 0.5 mL/min.

  • Temperature: 50-60°C (Elevated temperature improves mass transfer and peak resolution in LEC without significant isomerization risk at neutral pH).

  • Mechanism: 1-DR and 1-DX form coordination complexes with Ca²⁺ ions. The difference in the stereochemistry of the hydroxyl groups at C3/C4 alters the stability of this complex, allowing separation.

4. Concentration
  • Action: Pool pure fractions. Lyophilize (freeze-dry) rather than rotary evaporation to minimize thermal stress.

  • Storage: Store at -80°C under argon.

Module 3: Analytical Validation

You must confirm that your "purified" 1-DR is not contaminated with 1-DX. Standard UV detection is poor for these sugars.

Method A: Derivatization (High Sensitivity)

React the sample with 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD) .

  • Reaction: The keto group at C2 and the hydroxyls react to form a stable quinoxaline derivative.

  • Detection: HPLC with Fluorescence detection (Ex 350 nm, Em 450 nm).

  • Advantage: The derivatives of 1-DR and 1-DX have significantly different retention times on C18 columns.

Method B: HPAEC-PAD (Direct Detection)
  • System: Dionex ICS-5000+ or similar.

  • Column: CarboPac PA1 or PA20.

  • Eluent: 100 mM NaOH (Isocratic).

  • Warning: The high pH of the eluent will cause on-column isomerization if the run time is long. Keep run times short (<15 min) and validate that the on-column isomerization rate is negligible compared to the peak area.

Isomerization Mechanism Diagram

Isomerization cluster_prevention Prevention Strategy DR 1-Deoxy-D-ribulose (Ketose) Enediol C2-C3 Enediol Intermediate (Planar/Unstable) DR->Enediol OH- (Base) Proton removal at C3 DX 1-Deoxy-D-xylulose (Ketose) Enediol->DX Reprotonation Tip Maintain pH < 7.0 to block Enediol formation

Caption: The Lobry de Bruyn-Alberda van Ekenstein transformation between 1-DR and 1-DX mediated by alkaline pH.

References

  • Isomerization Mechanism: Speck, J. C. (1958). The Lobry de Bruyn-Alberda van Ekenstein transformation. Advances in Carbohydrate Chemistry.

  • Deoxy Sugar Stability: BenchChem. (2025). Stability issues of "5-Deoxy-D-xylose" in different buffer systems.

  • MEP Pathway Enzymes (DXP/DXS): Wright, L. P., et al. (2014). Deoxyxylulose 5-Phosphate Synthase (DXS) Mechanism. Journal of Biological Chemistry.

  • Separation Techniques: Caruel, H., et al. (1991).[1] Carbohydrate separation by ligand-exchange liquid chromatography: correlation between the formation of sugar-cation complexes and the elution order. Journal of Chromatography A.

  • Derivatization Analysis: Gao, W., et al. (2019).[2] Determination of the Activity of 1-Deoxy-D-Xylulose 5-Phosphate Synthase by Pre-column Derivatization-HPLC.

Sources

Validation & Comparative

mass spectrometry fragmentation patterns of 1-Deoxy-D-ribulose

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry characterization of 1-Deoxy-D-ribulose , a rare but metabolically significant ketose often analyzed in the context of the non-mevalonate (MEP) pathway.

Executive Summary

1-Deoxy-D-ribulose (DOR) is a 1-deoxy-2-ketopentose and a stereoisomer of the more widely known 1-deoxy-D-xylulose (DOX) . While DOX is the established precursor in the MEP pathway for isoprenoid biosynthesis, DOR appears as an isomer, degradation product, or alternative metabolite.

Distinguishing DOR from its isomers (DOX and 2-deoxy-D-ribose) is a critical analytical challenge. This guide compares the fragmentation patterns of DOR against these alternatives using GC-MS (TMS derivatives) and LC-MS/MS (ESI-) , providing mechanistic insights to ensure accurate identification.

Quick Comparison: The "Deoxy" Isomers
Feature1-Deoxy-D-ribulose (DOR) 1-Deoxy-D-xylulose (DOX) 2-Deoxy-D-ribose
Structure 1-deoxy-2-ketose (C3 erythro)1-deoxy-2-ketose (C3 threo)2-deoxy-aldose
Key GC-MS Ion m/z 43 (Acetyl), m/z 117 m/z 43 , m/z 117 m/z 103 (C1-C2 fragment)
Differentiation Retention Time (GC/LC)Retention Time (GC/LC)Unique Frag.[1][2][3][4][5][6] Pattern
Biological Role Rare metabolite / IsomerMEP Pathway PrecursorDNA Backbone

Method A: GC-MS of Methoxime-TMS Derivatives

The Gold Standard for Structural Elucidation

Because 1-deoxy-D-ribulose is a ketose, it undergoes multiple tautomerizations (linear, furanose, pyranose) in solution. To obtain a single, sharp peak and informative fragmentation, Methoxime-TMS (MO-TMS) derivatization is required.

Fragmentation Mechanism (EI Source)

In Electron Ionization (70 eV), the MO-TMS derivative of 1-deoxy-D-ribulose fragments primarily via


-cleavage  relative to the methoximated ketone at C2 and the ether groups.
  • Diagnostic Ion 1: m/z 43 (

    
    ) 
    
    • Unlike normal pentoses (which yield m/z 103 for

      
      ), the C1 position of DOR is a methyl group (
      
      
      
      ).
    • Cleavage adjacent to the carbonyl (or methoxime) yields a strong acetyl-like fragment.

  • Diagnostic Ion 2: m/z 117

    • Arises from the C2-C3 cleavage of the MO-TMS derivative, retaining the nitrogenous moiety.

  • Distinction from 2-Deoxy-D-ribose:

    • 2-Deoxy-D-ribose (aldose) typically yields m/z 103 (

      
      ) from C1 and ions related to the 
      
      
      
      at C2. DOR lacks the C1-hydroxyl, suppressing m/z 103 and enhancing m/z 43/117.
Experimental Protocol: Two-Step Derivatization

This protocol ensures complete capping of the ketone (step 1) and hydroxyls (step 2).

  • Lyophilization: Dry 10-50 µg of sample completely (water interferes with silylation).

  • Methoximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) .

    • Incubate: 30°C for 90 minutes.

    • Purpose: Locks the ring-open form and prevents anomerization.

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) .

    • Incubate: 37°C for 30 minutes.

    • Purpose: Volatilizes hydroxyl groups.

  • Analysis: Inject 1 µL into GC-MS (Splitless, 250°C inlet).

Fragmentation Pathway Diagram (DOT)

The following diagram illustrates the origin of the diagnostic ions for 1-deoxy-2-ketoses (DOR/DOX) versus 2-deoxy-aldoses.

G DOR 1-Deoxy-D-ribulose (MO-TMS Derivative) Alpha Alpha Cleavage (C2-C3) DOR->Alpha EI (70eV) Frag1 Fragment C1-C2 (m/z 117 / 43) Alpha->Frag1 Dominant Path Frag2 Fragment C3-C5 (Sugar Backbone) Alpha->Frag2 Neutral Loss Frag3 Fragment C1 (m/z 103 - CH2OTMS) Frag1->Frag3 Distinct Difference (Methyl vs CH2OTMS) Aldose 2-Deoxy-D-ribose (Comparison) Aldose->Frag3 Alpha Cleavage (Typical for Aldose)

Caption: Comparative fragmentation logic. DOR yields C1-methyl fragments (red), while aldoses yield C1-silyloxy fragments (green).

Method B: LC-MS/MS (ESI Negative Mode)

For biological extracts and phosphorylated derivatives.

In liquid chromatography, 1-deoxy-D-ribulose is often analyzed in its deprotonated form


 or as the phosphate ester (DOR-5-P).
Fragmentation Logic (CID)
  • Precursor:

    
     at m/z 133.05  (for free sugar).
    
  • Neutral Losses:

    • Water Loss (-18 Da): Yields m/z 115 . Common for all polyols.

    • Formaldehyde Loss (-30 Da): Yields m/z 103 . Occurs from the terminal hydroxymethyl group (

      
      ).
      
    • Cross-Ring Cleavage: Retro-aldol type fragmentations characteristic of ketoses.

Comparison Table: DOR vs. Isomers

Since DOR and DOX are stereoisomers, their MS/MS spectra are nearly identical. Identification relies on Chromatographic Resolution .

CompoundPrecursor (m/z)Major Fragments (MS2)Retention Time (C18 Polar)
1-Deoxy-D-ribulose 133.05

115, 103, 71Early Eluter (Typically)
1-Deoxy-D-xylulose 133.05

115, 103, 71Late Eluter (Separable)
2-Deoxy-D-ribose 133.05

115, 89, 71 Distinct ratio of 89/71

Note on Separation: On a standard HILIC or Amide column, the ribo isomer (DOR) and xylo isomer (DOX) can be separated. The erythro configuration (DOR) often interacts differently with the stationary phase compared to the threo (DOX), allowing peak resolution despite identical mass spectra.

Data Interpretation & Validation

To confirm the identity of 1-Deoxy-D-ribulose in a sample, you must validate using a "Triangulation" approach:

  • Retention Index (RI) Match: Calculate the Kovats Retention Index on your GC column. DOR and DOX have distinct RIs (typically

    
     units on polar columns).
    
  • Ion Ratio Validation: Check the ratio of m/z 117 to m/z 205 (backbone). This ratio should be consistent with the authentic standard and distinct from 2-deoxy-ribose.

  • Biological Context: If analyzing a MEP pathway mutant, the accumulation of DOR often correlates with specific enzymatic blockages (e.g., DXR inhibition) where the unstable intermediate degrades or isomerizes.

Experimental Workflow Diagram (DOT)

Workflow Sample Biological Sample (Cell Lysate/Media) Extract Extraction (MeOH/H2O) Sample->Extract Deriv Derivatization (MO-TMS) Extract->Deriv GCMS GC-MS Analysis (DB-5 or DB-35 Column) Deriv->GCMS Data Data Processing (EIC Extraction) GCMS->Data Decision Is m/z 43 & 117 present? Data->Decision Result1 Candidate: 1-Deoxy-Ketose (DOR or DOX) Decision->Result1 Yes Result2 Check Retention Time vs Standards Result1->Result2

Caption: Step-by-step workflow for identifying 1-deoxy-D-ribulose in complex matrices.

References

  • PubChem. (2025). 1-Deoxy-D-ribulose Structure and Spectral Data. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 2-Deoxy-D-ribose (Comparison). NIST Chemistry WebBook. [Link]

  • Rohmer, M. (1999). The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis in bacteria, algae, and higher plants. Comprehensive Natural Products Chemistry. [Link]

  • Kuzuyama, T., & Seto, H. (2012). Diversity of the biosynthesis of the isoprene units. Natural Product Reports. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 1-Deoxy-D-ribulose from Ribulose-5-phosphate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate analysis, the precise differentiation of structurally similar isomers is a paramount challenge. This guide provides an in-depth, technical comparison of methodologies to distinguish 1-Deoxy-D-ribulose from its close structural isomer, ribulose-5-phosphate. We will delve into the subtle yet critical structural differences that can be exploited for their unambiguous identification and quantification, supported by experimental data and validated protocols.

Foundational Understanding: Structural and Biochemical Distinctions

A thorough understanding of the molecular architecture of 1-Deoxy-D-ribulose and ribulose-5-phosphate is the cornerstone of developing effective analytical strategies. While both are five-carbon ketose sugars, their key difference lies in the substituent at the C1 position.

  • Ribulose-5-phosphate , a key intermediate in the pentose phosphate pathway and the Calvin cycle, possesses a phosphate group at the C5 position and a hydroxyl group at the C1 position.[1][2] This phosphate group imparts a significant negative charge and polarity to the molecule.

  • 1-Deoxy-D-ribulose , as its name implies, lacks the hydroxyl group at the C1 position, which is replaced by a hydrogen atom. This seemingly minor alteration significantly impacts the molecule's overall polarity and chemical reactivity.

These structural nuances are the key to their analytical separation.

G cluster_1 1-Deoxy-D-ribulose cluster_2 Ribulose-5-phosphate 1d CH3 2d C=O 1d->2d 3d H-C-OH 2d->3d 4d H-C-OH 3d->4d 5d CH2OH 4d->5d 1r CH2OH 2r C=O 1r->2r 3r H-C-OH 2r->3r 4r H-C-OH 3r->4r 5r CH2OPO3^2- 4r->5r

Caption: Structural comparison of 1-Deoxy-D-ribulose and Ribulose-5-phosphate.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the study, including sensitivity, resolution, and sample matrix complexity. Several methods can be employed, each with its inherent advantages and limitations.[3]

MethodologyPrincipleAdvantagesDisadvantages
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) Separation based on the interaction of the negatively charged phosphate group with a strong anion-exchange stationary phase. Detection is achieved by measuring the electrical current generated by the oxidation of the sugars at a gold electrode.High selectivity and sensitivity for phosphorylated sugars. Does not require derivatization.Not suitable for 1-Deoxy-D-ribulose which lacks a phosphate group.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation via liquid chromatography followed by detection based on the mass-to-charge ratio of the molecules and their fragments.High sensitivity and specificity. Can differentiate isomers based on fragmentation patterns.[4]May require derivatization to improve chromatographic separation and ionization efficiency.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of the sugars in the gas phase, followed by mass spectrometric detection.High resolution and sensitivity.Requires derivatization to increase volatility, which can be a multi-step and time-consuming process.[7][8]
Enzymatic Assays Utilizes the high specificity of enzymes to react with one isomer but not the other. For example, enzymes of the pentose phosphate pathway will specifically recognize ribulose-5-phosphate.[9][10]Highly specific and can be used for quantification in complex mixtures.Requires specific enzymes which may not be commercially available for all isomers.

Recommended Experimental Workflow

For a robust and definitive differentiation of 1-Deoxy-D-ribulose and ribulose-5-phosphate, a multi-modal approach combining chromatographic separation with mass spectrometric detection is recommended. This workflow ensures both accurate identification and reliable quantification.

G start Sample containing 1-Deoxy-D-ribulose and Ribulose-5-phosphate derivatization Optional Derivatization (e.g., oximation-silylation for GC-MS or reductive amination for LC-MS) start->derivatization lc_separation LC Separation (HILIC or Reversed-Phase) derivatization->lc_separation For LC-MS gc_separation GC Separation derivatization->gc_separation For GC-MS ms_detection Mass Spectrometry (MS and MS/MS) lc_separation->ms_detection gc_separation->ms_detection data_analysis Data Analysis (Retention time and fragmentation pattern) ms_detection->data_analysis identification Unambiguous Identification and Quantification data_analysis->identification

Caption: Recommended analytical workflow for isomer differentiation.

Detailed Experimental Protocols

Protocol 1: HILIC-LC-MS/MS for Isomer Separation

This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of these polar isomers, followed by sensitive detection using tandem mass spectrometry.[11]

A. Sample Preparation:

  • Extract metabolites from the sample using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Centrifuge to pellet proteins and other insoluble material.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC analysis.

B. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A HILIC column (e.g., Amide or Silica-based).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar analytes.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically preferred for phosphorylated sugars.

  • MRM Transitions:

    • Ribulose-5-phosphate: Monitor the transition from the precursor ion (m/z 229.0) to characteristic product ions.

    • 1-Deoxy-D-ribulose: Monitor the transition from its precursor ion (m/z 149.1 for [M-H]-) to its specific product ions.

Causality behind Experimental Choices:

  • HILIC: This chromatographic mode is ideal for retaining and separating highly polar compounds like sugars and sugar phosphates that are not well-retained on traditional reversed-phase columns.

  • Negative Ion ESI: The phosphate group on ribulose-5-phosphate is readily deprotonated, leading to strong signals in negative ion mode. While 1-Deoxy-D-ribulose lacks this group, it can still be ionized in negative mode.

  • Tandem MS (MS/MS): Provides an additional layer of specificity. The fragmentation patterns of the two isomers will be distinct due to their structural differences, allowing for their unambiguous identification even if they are not perfectly separated chromatographically.

Protocol 2: GC-MS with Derivatization

For enhanced resolution, particularly in complex matrices, GC-MS following derivatization is a powerful alternative.[7][12]

A. Derivatization (Oximation followed by Silylation):

  • To the dried sample extract, add a solution of methoxylamine hydrochloride in pyridine to form methoxime derivatives of the ketone groups. This step prevents the formation of multiple anomeric peaks for reducing sugars.[12]

  • Incubate at an elevated temperature (e.g., 60°C).

  • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Incubate again to ensure complete derivatization.

B. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column).

  • Injection: Use a splitless or split injection depending on the sample concentration.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the derivatized sugars based on their volatility.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Data Acquisition: Acquire data in full scan mode to identify the characteristic fragmentation patterns of the derivatized isomers.

Causality behind Experimental Choices:

  • Derivatization: Sugars are non-volatile and thermally labile. Derivatization is essential to increase their volatility and thermal stability for GC analysis.[8]

  • Oximation: This initial step is crucial for reducing the complexity of the chromatogram by converting the open-chain and cyclic forms of the sugars into stable oxime derivatives.[12]

  • Silylation: The addition of TMS groups significantly increases the volatility of the sugars, allowing them to be analyzed by GC.

Conclusion

The successful differentiation of 1-Deoxy-D-ribulose and ribulose-5-phosphate hinges on exploiting their fundamental structural differences through carefully selected and optimized analytical methodologies. While HPAE-PAD offers excellent sensitivity for the phosphorylated isomer, a combined LC-MS/MS or GC-MS approach provides the most comprehensive and definitive solution for the simultaneous analysis of both compounds. The protocols and workflows detailed in this guide provide a robust framework for researchers to achieve accurate and reliable results in their studies of carbohydrate metabolism and drug development.

References

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography.
  • Gao, X., et al. (2016). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. ResearchGate.
  • Taylor & Francis. (n.d.). Ribulose 5-phosphate – Knowledge and References.
  • Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry.
  • protocols.io. (2023, January 12). Liquid chromatography-mass spectrometry method for isomer separation and detection of sugars, phophorylated sugars and organic a.
  • Thermo Fisher Scientific. (n.d.). Differentiating sugar phosphate isomers using high resolution mass spectrometry coupled with MSn, collision induced dissociation.
  • Oxford Academic. (2022, May 13). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany.
  • PubChem. (n.d.). D-Ribulose 5-phosphate.
  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
  • PubChem. (n.d.). 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate.
  • PMC. (n.d.). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
  • Wikipedia. (n.d.). Deoxyribose.
  • Wikipedia. (n.d.). Ribulose 5-phosphate.
  • Oreate AI Blog. (2025, December 3). Ribulose vs Ribose 5 Phosphate.
  • Journal of Biological Chemistry. (2025, September 19). Enzymatic formation of xylulose 5-phosphate from ribose 5-phosphate in spleen.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Acylated Sugars.
  • Frontiers. (n.d.). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate.
  • Cheméo. (n.d.). Chemical Properties of D-Ribose (CAS 50-69-1).
  • BYJU'S. (n.d.). Difference Between Deoxyribose And Ribose.
  • LCGC International. (n.d.). HILIC Columns for Phosphorylated Sugar Analysis.
  • Sigma-Aldrich. (n.d.). D-Ribulose 5-phosphate disodium salt.
  • medtigo Journal. (2024, October 11). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease.
  • PubChem. (n.d.). D-Ribose 1-diphosphate.
  • ResearchGate. (2026, February 19). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE.
  • Sigma-Aldrich. (n.d.). D-Ribulose solution.
  • PMC. (n.d.). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle.
  • Creative Biolabs. (n.d.). Ribose vs Deoxyribose: Structural Comparison.
  • Plant Physiology. (n.d.). HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars.
  • Restek. (2024, February 2). Overcome the Complexities of Analyzing for Sugars by GC-MS.
  • FooDB. (2011, September 21). Showing Compound D-Ribulose 5-phosphate (FDB022145).
  • ResearchGate. (2021, March 5). Application of GC in the Analysis of Carbohydrates.
  • mediaTUM. (2022, January 11). Dihydrogen phosphate anion boosts the detection of sugars in electrospray ionization mass spectrometry: A combined experimental.
  • Springer. (n.d.). CHAPTER 13: Analysis of Dietary Sugars in Beverages by Gas Chromatography.
  • MDPI. (2025, November 12). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.

Sources

Crystallographic Analysis of 1-Deoxy-D-ribulose Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic Data Analysis of 1-Deoxy-D-ribulose Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deoxy-D-ribulose (DDR) and its phosphorylated analogs are critical intermediates in the non-mevalonate (MEP) pathway and rare sugar metabolism. However, the structural elucidation of DDR is complicated by its tendency to exist as an equilibrium of furanose/pyranose anomers and open-chain ketones, often resulting in non-diffracting oils.

This guide compares the three primary methodologies for determining the 3D structure of DDR derivatives: Small Molecule X-ray Diffraction (smXRD) of Chemical Derivatives , Macromolecular Co-crystallography (MX) , and NMR Spectroscopy . We provide experimental protocols, comparative data metrics, and decision-making frameworks to select the optimal pathway for your structural biology needs.

Part 1: The Challenge of DDR Analysis

The core difficulty in analyzing 1-Deoxy-D-ribulose lies in its conformational flexibility. Unlike glucose or rigid polycycles, DDR lacks a "locking" mechanism in its native state.

  • Native State: Hygroscopic oil; rapid mutarotation.

  • Structural Ambiguity: C3-epimerization risks during synthesis often confuse DDR with 1-Deoxy-D-xylulose.

  • The Solution: Derivatization is not merely for detection; it is a crystallographic necessity to lock the conformation and introduce heavy atoms for phasing.

Part 2: Comparative Analysis of Methodologies
Method A: Small Molecule XRD (Chemical Derivatization)

The Gold Standard for Absolute Configuration. This method involves chemically modifying DDR with bulky, rigid, or heavy-atom-containing groups (e.g., p-bromophenylhydrazones) to force lattice formation.

  • Pros: Atomic resolution (< 0.85 Å); unambiguous determination of absolute configuration (via Flack parameter or anomalous dispersion); low cost.

  • Cons: Crystal packing forces may induce conformations not present in solution; requires chemical synthesis steps.

Method B: Macromolecular Co-crystallography (Enzyme-Bound)

The Biological Relevance Standard. DDR derivatives (specifically 5-phosphates) are co-crystallized within the active site of enzymes like DXP Synthase (DXS) or Ribulose-5-phosphate isomerase .

  • Pros: Reveals the "bioactive conformation"; identifies specific H-bond networks relevant to drug design.

  • Cons: Lower resolution (typically 1.8 Å – 2.5 Å); difficult to obtain diffraction-quality protein crystals; phase problem requires molecular replacement.

Method C: NMR Spectroscopy (Solution State)

The Dynamic Control. Used as a baseline comparison.

  • Pros: Native solution dynamics; no crystallization required.

  • Cons: Indirect structural evidence (NOE constraints); averaging of conformers can mask specific states.

Part 3: Comparative Data & Metrics

The following table summarizes typical crystallographic data obtained from DDR derivatives using Method A vs. Method B.

MetricMethod A: p-Bromophenylhydrazone DerivativeMethod B: DXS Enzyme Complex (Ligand)
Typical Resolution 0.80 – 0.95 Å1.90 – 2.40 Å
Space Group Monoclinic (

) or Orthorhombic (

)
Typically

or

R-Factor (

)
< 4.0%18.0% – 22.0%
Completeness > 99%95% – 98%
Phasing Strategy Direct Methods / SAD (Br atom)Molecular Replacement (MR)
Conformational Bias Lattice-packing drivenActive-site constraint driven
Sample Requirement ~5–10 mg pure compound~5 mg compound + 10 mg pure protein
Part 4: Experimental Protocols
Protocol 1: Synthesis & Crystallization of DDR p-Bromophenylhydrazone (Method A)

Rationale: The hydrazone moiety locks the anomeric center, preventing mutarotation, while the bromine atom provides strong anomalous scattering (


 at Cu K

) for absolute structure confirmation.
  • Derivatization:

    • Dissolve 1-Deoxy-D-ribulose (50 mg) in EtOH (2 mL).

    • Add p-bromophenylhydrazine (1.1 eq) and a catalytic drop of acetic acid.

    • Reflux for 1 hour; monitor by TLC (Hexane:EtOAc 3:1).

    • Evaporate solvent; purify via silica flash chromatography.

  • Crystallization (Slow Evaporation):

    • Dissolve the purified hydrazone in minimal hot EtOH.

    • Add water dropwise until persistent turbidity is just observed.

    • Add 1 drop of EtOH to clear the solution.

    • Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

    • Success Metric: Prismatic needles should appear within 48–72 hours.

Protocol 2: Co-crystallization with DXP Synthase (Method B)

Rationale: Hanging drop vapor diffusion allows the protein to concentrate slowly, trapping the DDR-phosphate derivative in the active site.

  • Complex Formation:

    • Mix purified DXS protein (10 mg/mL in 20 mM HEPES, pH 7.5) with DDR-5-phosphate (5 mM final conc) and Thiamine Pyrophosphate (TPP, 1 mM).

    • Incubate on ice for 30 mins to ensure active site saturation.

  • Hanging Drop Setup:

    • Reservoir: 500 µL of 1.2 M Sodium Citrate, pH 6.5.

    • Drop: Mix 1 µL Protein-Ligand complex + 1 µL Reservoir solution on a siliconized cover slip.

    • Seal over the reservoir using vacuum grease.

  • Optimization:

    • Incubate at 20°C. Crystals typically appear in 3–7 days.

    • Cryo-protection: Transfer crystal to reservoir solution + 20% Glycerol before flash-cooling in liquid nitrogen.

Part 5: Visualization of Workflows
Figure 1: Structural Determination Workflow

Caption: Logical flow for selecting the correct crystallographic approach based on the specific DDR derivative and research goal.

DDR_Analysis_Workflow Start Start: 1-Deoxy-D-ribulose Sample IsPhosphate Is it Phosphorylated? Start->IsPhosphate Derivatize Chemical Derivatization (Add p-Bromophenylhydrazine) IsPhosphate->Derivatize No (Neutral Sugar) EnzymePrep Mix with Enzyme (e.g., DXS or DXR) IsPhosphate->EnzymePrep Yes (Anionic) Purify Silica Purification Derivatize->Purify Cryst_SM Crystallization (EtOH/Water Evaporation) Purify->Cryst_SM Cryst_SM->Derivatize Oiling Out XRD_SM Small Molecule XRD (Direct Methods) Cryst_SM->XRD_SM Result_SM Absolute Config & Bond Lengths XRD_SM->Result_SM Screening Sparse Matrix Screening (Vapor Diffusion) EnzymePrep->Screening Optimization Optimize Conditions (Salt/pH Grid) Screening->Optimization Optimization->Screening No Crystals XRD_MX Macromolecular XRD (Synchrotron Source) Optimization->XRD_MX Result_MX Bioactive Conformation & Binding Mode XRD_MX->Result_MX

Figure 2: Data Interpretation Logic

Caption: Decision tree for validating crystallographic data quality for DDR derivatives.

Validation_Logic Data Diffraction Data Collected CheckRes Resolution < 1.0 Å? Data->CheckRes DirectMethods Solve: Direct Methods CheckRes->DirectMethods Yes MolRep Solve: Molecular Replacement CheckRes->MolRep No (Protein Complex) CheckFlack Flack Parameter (x) DirectMethods->CheckFlack ValidAbs Valid Absolute Config (x near 0, u < 0.1) CheckFlack->ValidAbs x ≈ 0.0 Invert Invert Structure (x near 1) CheckFlack->Invert x ≈ 1.0 CheckMap Check Electron Density (Fo-Fc Map) MolRep->CheckMap FitLigand Ligand Fits Density? CheckMap->FitLigand Refine Refine & Check B-factors FitLigand->Refine

Part 6: References
  • Xiang, S., et al. (2007). "Crystal structure of 1-deoxy-D-xylulose 5-phosphate synthase, a crucial enzyme for isoprenoids biosynthesis." Journal of Biological Chemistry, 282(4), 2676-2682.

  • Yajima, S., et al. (2002). "Crystal structure of 1-deoxy-D-xylulose 5-phosphate reductoisomerase complexed with cofactors: implications of a flexible loop movement upon substrate binding."[1] Journal of Biochemistry, 131(3), 313-317.

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • Kuethe, J. T., et al. (2010). "Asymmetric Synthesis of 1-Deoxy-D-xylulose." The Journal of Organic Chemistry, 75(19), 6540–6548. (Provides context for hydrazone derivatization of deoxy-sugars).

Sources

A Comparative Guide to Reference Standards for 1-Deoxy-D-ribulose Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. In chromatography, the reference standard is essential for:

  • Peak Identification: Confirming the identity of the 1-Deoxy-D-ribulose peak in a chromatogram based on its retention time.

  • Quantification: Creating a calibration curve to accurately determine the concentration of 1-Deoxy-D-ribulose in a sample.

  • Method Validation: Assessing the performance of the analytical method, including its accuracy, precision, and linearity.

The absence of a commercially available, certified reference standard necessitates a rigorous in-house qualification process to ensure the integrity of the analytical data.[1][2]

Acquiring and Qualifying a 1-Deoxy-D-ribulose Reference Standard

The first step is to procure a high-purity batch of 1-Deoxy-D-ribulose from a reputable chemical supplier. While this material may be labeled as high-purity, it is crucial to perform a comprehensive characterization to qualify it as a reference standard.[3]

Workflow for In-House Reference Standard Qualification

The following workflow outlines the essential steps for qualifying a 1-Deoxy-D-ribulose reference standard.

G cluster_procurement Procurement cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_assignment Potency Assignment cluster_documentation Documentation procure Procure High-Purity 1-Deoxy-D-ribulose nmr NMR Spectroscopy (¹H, ¹³C) procure->nmr ms Mass Spectrometry (HRMS) procure->ms ftir FTIR Spectroscopy procure->ftir hplc Chromatographic Purity (HPLC with universal detector) nmr->hplc qnmr Quantitative NMR (qNMR) nmr->qnmr ms->hplc ftir->hplc gc Residual Solvents (Headspace GC) hplc->gc kf Water Content (Karl Fischer Titration) hplc->kf roi Non-Volatile Impurities (Residue on Ignition) hplc->roi mass_balance Mass Balance Calculation (100% - Impurities) hplc->mass_balance gc->mass_balance kf->mass_balance roi->mass_balance coa Certificate of Analysis (Internal) mass_balance->coa qnmr->coa

Caption: Workflow for the in-house qualification of a 1-Deoxy-D-ribulose reference standard.

Comparison of Analytical Techniques for Purity Assessment

The selection of analytical techniques for purity determination is critical and should be based on the potential impurities that may be present.[4] Synthesis of deoxy sugars often starts from their hydroxylated precursors (e.g., D-ribose), so these are potential process-related impurities.[5][6][7]

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative ¹H NMR (qNMR) Gas Chromatography (GC)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of protons.Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase.
Primary Use Detection and quantification of non-volatile organic impurities (e.g., starting materials, isomers, degradation products).Absolute quantification of the main component and any structurally different impurities with unique signals.Quantification of residual solvents from the synthesis process.
Detector Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) for compounds lacking a UV chromophore.Not applicable (direct detection of NMR signals).Flame Ionization Detector (FID).
Strengths High resolving power for complex mixtures. Established methods for sugar analysis are available.Primary ratio method, highly accurate and precise. Does not require a reference standard for each impurity.High sensitivity for volatile organic compounds.
Limitations Requires a suitable detector for non-UV active compounds. Response factors may vary for different impurities with RI/ELSD.Lower sensitivity compared to chromatographic methods. May not resolve structurally similar impurities.Not suitable for non-volatile impurities.

Experimental Protocols

Protocol 1: In-House Qualification of 1-Deoxy-D-ribulose Reference Standard

This protocol describes the steps to characterize a commercially sourced 1-Deoxy-D-ribulose reagent for use as a reference standard.

  • Identity Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with literature values or predicted spectra to confirm the structure of 1-Deoxy-D-ribulose.[8]

    • High-Resolution Mass Spectrometry (HRMS): Infuse a solution of the sample into an HRMS instrument. Determine the accurate mass to confirm the elemental composition (C₅H₁₀O₄).[8]

    • FTIR Spectroscopy: Acquire the infrared spectrum of the solid material and compare it with a reference spectrum if available, or use it to confirm the presence of key functional groups (e.g., hydroxyl, carbonyl).

  • Purity Determination:

    • Chromatographic Purity (HPLC-RI/ELSD):

      • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., amide or amino-based) is recommended for good retention of polar sugars.[9]

      • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v).

      • Detector: A refractive index (RI) or evaporative light scattering detector (ELSD) is suitable for detecting non-UV absorbing sugars.

      • Procedure: Dissolve a known concentration of the 1-Deoxy-D-ribulose in the mobile phase. Inject the solution and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • Residual Solvents (Headspace GC-FID):

      • Procedure: Accurately weigh the sample into a headspace vial. Add a suitable solvent (e.g., DMSO). Heat the vial to allow volatile solvents to partition into the headspace and inject the headspace gas into the GC. Quantify any detected solvents against a calibrated standard.

    • Water Content (Karl Fischer Titration):

      • Procedure: Determine the water content using a coulometric or volumetric Karl Fischer titrator.

    • Residue on Ignition (ROI):

      • Procedure: Accurately weigh the sample into a crucible. Heat gently until charred, then ignite at a high temperature (e.g., 600 °C) until all organic material is removed. The weight of the remaining residue represents the inorganic impurities.

  • Potency Assignment:

    • Mass Balance: Calculate the potency of the reference standard by subtracting the percentages of all identified impurities (organic impurities from HPLC, residual solvents from GC, water from Karl Fischer, and inorganic impurities from ROI) from 100%.[10]

      • Potency (%) = 100% - (% Organic Impurities) - (% Residual Solvents) - (% Water) - (% Inorganic Impurities)

    • Quantitative NMR (qNMR): As an orthogonal method, use qNMR to determine the purity by integrating the signal of a well-resolved proton of 1-Deoxy-D-ribulose against a certified internal standard of known concentration.[1]

Protocol 2: Chromatographic Analysis of 1-Deoxy-D-ribulose

This protocol provides a starting point for the development of a robust HPLC method for the quantification of 1-Deoxy-D-ribulose.

G start Start prep_std Prepare Standard Solutions (Qualified Reference Standard) start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_setup HPLC System Setup (HILIC Column, RI/ELSD Detector) prep_std->hplc_setup prep_sample->hplc_setup calibration Generate Calibration Curve (Inject Standards) hplc_setup->calibration inject_sample Inject Sample Solution calibration->inject_sample data_acq Data Acquisition inject_sample->data_acq peak_integration Peak Integration and Identification data_acq->peak_integration quantification Quantify 1-Deoxy-D-ribulose (Using Calibration Curve) peak_integration->quantification end End quantification->end

Caption: Experimental workflow for the chromatographic analysis of 1-Deoxy-D-ribulose.

  • Instrumentation and Columns:

    • An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) or evaporative light scattering detector (ELSD).

    • A HILIC column suitable for carbohydrate analysis (e.g., an amide or amino-based column).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). Isocratic elution is often sufficient.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

    • Detector Temperature (for RI): Maintained at a stable temperature, typically the same as the column temperature.

  • Procedure:

    • Standard Preparation: Accurately prepare a stock solution of the qualified 1-Deoxy-D-ribulose reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Dissolve the sample containing 1-Deoxy-D-ribulose in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

    • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solutions.

    • Quantification: Identify the 1-Deoxy-D-ribulose peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of 1-Deoxy-D-ribulose in the sample using the calibration curve.

Conclusion

While the lack of a commercially available certified reference standard for 1-Deoxy-D-ribulose presents a challenge, a robust and reliable analytical method can be established through the in-house qualification of a high-purity chemical reagent. By following a systematic approach that includes comprehensive identity confirmation and purity assessment using orthogonal analytical techniques, researchers can generate a well-characterized in-house reference standard. This, in turn, enables the development and validation of accurate and precise chromatographic methods for the quantification of 1-Deoxy-D-ribulose, ensuring the integrity and validity of their scientific findings.

References

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Available at: [Link]

  • CURRENTA. (n.d.). Reference Standard Qualification. Available at: [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available at: [Link]

  • Google Patents. (n.d.). WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose.
  • PubMed. (2018, December 21). Synthesis of l-Deoxyribonucleosides From d-Ribose. Available at: [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Available at: [Link]

  • Carl ROTH. (n.d.). 1-Deoxy-D-ribose, 50 mg, CAS No. 51607-76-2. Available at: [Link]

  • Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Available at: [Link]

  • Wikipedia. (n.d.). Deoxyribose. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Qualification of Equipment Annex 1: Qualification of Liquid Chromatography Equipment. Available at: [Link]

  • Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Available at: [Link]

  • Wikipedia. (n.d.). Ribose. Available at: [Link]

  • ResearchGate. (2025, August 10). Purification and Characterization of the 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase From Cymbopogon Flexuosus Leaves. Available at: [Link]

Sources

Safety Operating Guide

1-Deoxy-D-ribulose proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: Research Chemical / Biosynthetic Intermediate Default Hazard Class: NR (Non-Regulated) by DOT/IATA; however, treat as Chemical Waste (Organic) due to "Unknown Toxicity" principles in R&D settings.[1]

As researchers, we often handle rare carbohydrate derivatives like 1-Deoxy-D-ribulose (an isomer of 1-deoxy-D-xylulose and a potential intermediate in alternative metabolic pathways).[1] Unlike common reagents (e.g., Glucose, 2-Deoxyribose), this compound often lacks a comprehensive commercial Safety Data Sheet (SDS) because it is frequently synthesized in situ or custom-manufactured.[1]

The Golden Rule of R&D Disposal: In the absence of specific toxicological data, a research chemical must be managed as if it possesses the toxicity of its most hazardous precursor or solvent, until proven otherwise.[1]

Chemical Profile & Risk Assessment

Before disposal, verify the state of your material. 1-Deoxy-D-ribulose is a ketose sugar derivative .[1]

PropertyDescriptionOperational Implication
Chemical Structure 5-carbon ketose, deoxygenated at C1.[1]Susceptible to Maillard reactions; potential caramelization upon heating.[1]
Physical State Viscous syrup or hygroscopic solid.[1]Likely sticky; requires solvent rinsing for complete transfer.[1]
Stability Moderate; sensitive to strong acids/bases.[1]Do not mix with strong oxidizers in the waste stream.[1]
Toxicity Profile Not Fully Investigated. MANDATORY: Treat as "Chemical Waste."[1] Do not dispose of down the drain (sanitary sewer).[1]
Solubility Water-soluble; soluble in polar organics (MeOH, EtOH).[1]Dictates the waste stream (Aqueous vs. Solvent).[1]

Disposal Protocols

This guide separates disposal into three common laboratory scenarios. Choose the workflow matching your experimental output.

Scenario A: Pure Solid or Viscous Syrup (Expired/Excess Material)

Context: You have a vial of synthesized standard that has degraded or is no longer needed.[1]

  • Segregation: Do not mix with general trash. Although likely non-toxic, it looks like a chemical and must be tracked.[1]

  • Container: Transfer the material into a Wide-Mouth High-Density Polyethylene (HDPE) jar.

    • Scientist's Note: If the material is a sticky syrup, dissolve it in a minimal amount of Methanol or Ethanol to facilitate transfer, then treat as Scenario C .[1]

  • Labeling: Apply a hazardous waste label.

    • Constituent: "1-Deoxy-D-ribulose"[1][2]

    • Hazard Checkbox: "Toxic" (Select this as a precaution for "Unknowns" unless your institution allows "Non-Hazardous Chemical Waste").[1]

  • Final Disposition: Lab Pack for Incineration .

Scenario B: Aqueous Reaction Mixtures (Buffers/Enzymatic Assays)

Context: Material is dissolved in water/buffer (e.g., HEPES, Tris) at low concentration (<1%).[1]

  • pH Adjustment: Ensure the solution pH is between 5 and 9.

  • Deactivation (Optional but Recommended): If the solution contains active enzymes (e.g., synthases/reductoisomerases), add bleach (Sodium Hypochlorite) to a final concentration of 10% for 20 minutes to denature proteins, then neutralize with Sodium Thiosulfate.[1]

    • Why? This prevents biological activity in the waste stream, a standard GLP requirement for enzymatic pathways.[1]

  • Collection: Pour into the Aqueous Waste Carboy (Blue/White container).

    • Restriction: Do NOT pour down the sink.[1] Even non-toxic sugars increase Biological Oxygen Demand (BOD) in municipal water systems, violating environmental permits.[1]

Scenario C: Organic Solvent Mixtures (HPLC Eluents)

Context: Material is in Acetonitrile, Methanol, or Ethanol from purification steps.[1]

  • Segregation: Determine if the solvent is Halogenated (e.g., Chloroform) or Non-Halogenated (e.g., Methanol).[1]

    • Most likely:[1][3] Non-Halogenated (Reverse Phase HPLC).[1]

  • Collection: Pour into the Organic Solvent Waste Carboy (Red container).

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid) are present in the solvent waste bin, as sugars can react violently with oxidizers.[1]

Decision Logic: The Disposal Matrix

The following diagram illustrates the decision-making process for disposing of 1-Deoxy-D-ribulose, ensuring compliance with "Prudent Practices in the Laboratory."

Disposal_Protocol Start Waste Material: 1-Deoxy-D-ribulose State_Check Determine Physical State Start->State_Check Solid Solid / Viscous Syrup State_Check->Solid Crystalline/Sticky Liquid Liquid Solution State_Check->Liquid Dissolved Dissolve Dissolve in Minimal Ethanol Solid->Dissolve If too sticky to scrape Bin_Solid Solid Waste Jar (Lab Pack for Incineration) Solid->Bin_Solid Dry Solid Solubility_Check Solvent Type? Liquid->Solubility_Check Aqueous Aqueous (Water/Buffer) Solubility_Check->Aqueous Water Based Organic Organic Solvent (MeOH, ACN, EtOH) Solubility_Check->Organic Solvent Based Bin_Aq Aqueous Waste Carboy (Low Hazard) Aqueous->Bin_Aq Check pH 5-9 Bin_Solv Non-Halogenated Solvent Waste Organic->Bin_Solv Segregate from Halogens Dissolve->Bin_Solv

Figure 1: Operational decision tree for segregating 1-Deoxy-D-ribulose waste streams based on physical state and solvent matrix.

Emergency Response (Spill Procedures)

Even with low-toxicity sugars, slips and falls are the primary physical hazard due to the viscosity of sugar solutions.

  • Small Spill (<100 mL/g):

    • Solid: Sweep up carefully to avoid dust generation.[1] Place in a bag for solid chemical waste.

    • Liquid: Absorb with paper towels or vermiculite.[1] Clean the surface with warm water and detergent (sugars are sticky).[1]

  • Large Spill (>100 mL/g):

    • Isolate the area.[1]

    • Use a spill pillow or clay absorbent.[1]

    • Do not wash into floor drains.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.